Ac-VRPR-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C34H51N11O7 |
|---|---|
Molecular Weight |
725.8 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H51N11O7/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40)/t23-,24-,25-,28-/m0/s1 |
InChI Key |
IVRJWARYCGFVHR-MGDCHWCSSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Ac-VRPR-AMC: A Fluorogenic Substrate for Metacaspase Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-VRPR-AMC (Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate designed for the sensitive detection of metacaspase activity. Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa that play crucial roles in programmed cell death (PCD) and other physiological processes. This document provides a comprehensive technical overview of this compound, including its chemical properties, the principles of its use in enzymatic assays, detailed experimental protocols, and its application in studying metacaspase-mediated signaling pathways. All quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.
Core Properties of this compound
This compound is a synthetic tetrapeptide, Val-Arg-Pro-Arg, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The peptide sequence is specifically designed to be recognized and cleaved by metacaspases, which exhibit a strong preference for substrates with arginine or lysine at the P1 position.
Chemical and Physical Properties
| Property | Value |
| Full Chemical Name | Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin |
| Molecular Formula | C34H51N11O7 |
| Molecular Weight | 725.85 g/mol |
| CAS Number | 919515-51-8 |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
Solubility and Stability
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | Soluble | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Aqueous Buffers | Limited solubility. Prepare fresh working solutions from DMSO stock. | Use immediately. |
Note: To enhance solubility in DMSO, warming the solution to 37°C and vortexing or brief sonication may be beneficial.
Principle of Metacaspase Activity Detection
The utility of this compound as a fluorogenic substrate lies in the quenching of the AMC fluorophore when it is part of the intact peptide. Upon cleavage of the peptide bond between the C-terminal arginine and the AMC moiety by an active metacaspase, the free AMC is released. This free AMC exhibits strong fluorescence when excited with ultraviolet light, and the intensity of this fluorescence is directly proportional to the enzymatic activity of the metacaspase.
Fluorescence Properties
| State | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| This compound (Intact) | ~340-350 | ~440-450 (quenched) |
| Free AMC (Cleaved) | ~360-380 | ~460 |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in metacaspase activity assays. Optimization of specific conditions, such as enzyme and substrate concentrations, incubation times, and buffer composition, is recommended for each specific application.
Reagent Preparation
-
This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Store in aliquots at -20°C or -80°C, protected from light.
-
Assay Buffer: The optimal buffer composition can vary depending on the specific metacaspase being studied. A common starting point is a Tris-HCl or HEPES-based buffer. For example, for plant metacaspases, a buffer containing 50 mM Tris-HCl (pH 7.0-8.0), 150 mM NaCl, 10 mM CaCl2, and 5 mM DTT can be used.
-
Cell or Tissue Lysate: Prepare cell or tissue lysates using a suitable lysis buffer that is compatible with the metacaspase assay. The lysis buffer should contain protease inhibitors to prevent non-specific degradation, but these should not inhibit the metacaspase of interest.
Metacaspase Activity Assay in Cell Lysates
-
Protein Quantification: Determine the total protein concentration of the cell or tissue lysate using a standard method such as the Bradford or BCA assay.
-
Reaction Setup: In a 96-well black microplate, add the following components in order:
-
Assay Buffer
-
Cell Lysate (containing the metacaspase)
-
This compound Working Solution (diluted from the stock solution in assay buffer to the desired final concentration, typically in the range of 10-100 µM).
-
-
Incubation: Incubate the plate at the optimal temperature for the metacaspase of interest (often 30-37°C) for a specific period (e.g., 30-120 minutes). The incubation should be performed in the dark to prevent photobleaching of the fluorophore.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for free AMC (e.g., Ex: 380 nm, Em: 460 nm).
-
Data Analysis: The rate of increase in fluorescence over time is proportional to the metacaspase activity. A standard curve using known concentrations of free AMC can be used to convert the fluorescence units into the amount of cleaved substrate.
Kinetic Analysis of Purified Metacaspases
For purified enzymes, a similar assay setup can be used to determine kinetic parameters such as Km and kcat. In this case, varying concentrations of the this compound substrate are incubated with a fixed concentration of the purified metacaspase. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Quantitative Data
Kinetic Parameters of this compound with Metacaspases
| Metacaspase | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Source |
| Arabidopsis thaliana Metacaspase-9 (AtMC9) | N/A | N/A | 4.6 x 10⁵ | [1][2] |
Note: N/A indicates that the specific values for kcat and Km were not provided in the search results, only the catalytic efficiency (kcat/Km).
Optimal Reaction Conditions for Metacaspase Activity
| Metacaspase | Optimal pH | Key Additives | Source |
| Arabidopsis thaliana Metacaspase-5 (AtMC5) | 7.0 | 10 mM CaCl₂, 15% Sucrose | [3] |
| Gonium pectorale Metacaspase-I (GtMCA-I) | 6.5 | 5 mM CaCl₂ | [4] |
| Chlamydomonas reinhardtii Metacaspase-II (CrMCA-II) | 8.5 | 5 mM CaCl₂ | [4] |
| Gonium pectorale Metacaspase-III (GtMCA-III) | 6.5 | 5 mM CaCl₂ | [4] |
Mandatory Visualizations
Experimental Workflow for Metacaspase Activity Assay
Caption: Workflow for a typical metacaspase activity assay using this compound.
Simplified Signaling Pathway of Metacaspase-Mediated Programmed Cell Death in Plants
Caption: A simplified model of a plant metacaspase signaling pathway leading to PCD.
Applications in Research and Drug Development
This compound is a valuable tool for:
-
Characterizing Metacaspase Activity: Determining the enzymatic properties of newly identified metacaspases.
-
Screening for Inhibitors: High-throughput screening of compound libraries to identify potential metacaspase inhibitors for therapeutic or agricultural applications.
-
Studying Programmed Cell Death: Investigating the role of metacaspases in PCD in various organisms.
-
Drug Development: In protozoan parasites, metacaspases are potential drug targets. This compound can be used in assays to screen for compounds that inhibit parasite growth by targeting these essential enzymes.
Conclusion
This compound is a robust and specific fluorogenic substrate that has become an indispensable tool for the study of metacaspases. Its use in well-defined experimental protocols allows for the sensitive and quantitative measurement of metacaspase activity, providing valuable insights into the roles of these proteases in a variety of biological processes, from plant development and stress responses to the life cycles of pathogenic protozoa. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working in this exciting field.
References
An In-depth Technical Guide to the Mechanism of Action of Ac-VRPR-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VRPR-AMC (Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin) is a synthetic, fluorogenic peptide substrate meticulously designed for the sensitive and specific detection of metacaspase activity. Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa that are structurally related to, but functionally distinct from, the well-characterized caspases in animals. These enzymes play crucial roles in various cellular processes, including programmed cell death (PCD), stress responses, and immune signaling. Understanding the mechanism of action of substrates like this compound is fundamental for elucidating the physiological roles of metacaspases and for the development of potential therapeutic modulators. This guide provides a comprehensive overview of the core mechanism, experimental protocols, and quantitative data related to this compound.
Core Mechanism of Action
The fundamental principle behind this compound as a reporter for enzyme activity lies in the fluorogenic properties of the 7-amino-4-methylcoumarin (AMC) group. In its native state, the AMC fluorophore is conjugated to the C-terminus of the tetrapeptide sequence (Val-Arg-Pro-Arg) via an amide bond. This conjugation effectively quenches the fluorescence of the AMC moiety.
Metacaspases exhibit a distinct substrate specificity, preferentially cleaving after basic amino acid residues, particularly Arginine (Arg) and Lysine (Lys). The tetrapeptide sequence of this compound has been optimized to serve as a high-affinity recognition site for certain metacaspases, such as Arabidopsis thaliana metacaspase-9 (AtMC9).
Upon incubation with an active metacaspase, the enzyme recognizes and cleaves the amide bond between the C-terminal Arginine of the peptide and the AMC group. This proteolytic cleavage liberates the free AMC molecule. The unconjugated AMC, when excited by light at a specific wavelength (typically around 380 nm), emits a strong fluorescent signal at a higher wavelength (around 460 nm). The intensity of this fluorescence is directly proportional to the amount of AMC released, and thus, to the enzymatic activity of the metacaspase in the sample.
Signaling Pathways and Activation Mechanisms
The activity of metacaspases, and consequently the cleavage of this compound, is tightly regulated. Two prominent activation mechanisms have been elucidated for Arabidopsis thaliana metacaspases: a Ca²⁺-dependent mechanism for AtMC4 and a pH-dependent mechanism for AtMC9.
Ca²⁺-Dependent Activation of AtMC4: In its inactive state, the active site of AtMC4 is blocked by a linker domain. An influx of calcium ions (Ca²⁺) into the cell, often triggered by cellular stress or damage, leads to the binding of Ca²⁺ to the metacaspase. This binding induces a conformational change, initiating autocatalytic cleavage of the inhibitory linker domain and subsequent activation of the enzyme's proteolytic activity.
Caption: Ca²⁺-dependent activation pathway of AtMC4.
pH-Dependent Activation of AtMC9: AtMC9 activity is regulated by changes in the cellular pH. Under neutral or alkaline conditions, the enzyme remains largely inactive. A shift to a more acidic environment, which can occur during specific developmental processes or cellular stress, triggers a conformational change that leads to the activation of AtMC9's proteolytic function.
Caption: pH-dependent activation pathway of AtMC9.
Quantitative Data
The following table summarizes the available kinetic parameters for the interaction of metacaspases with this compound. Comprehensive kinetic data for all metacaspases are not yet widely available in the literature.
| Enzyme | Substrate | K_m (µM) | V_max (relative units) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Arabidopsis thaliana Metacaspase-9 (AtMC9) | This compound | N/A | N/A | N/A | 4.6 x 10⁴ | [1] |
N/A: Not available in the cited literature.
Experimental Protocols
A generalized protocol for a metacaspase activity assay using this compound is provided below. This protocol may require optimization depending on the specific enzyme source and experimental conditions.
Experimental Workflow
Caption: General workflow for a metacaspase activity assay.
Detailed Methodology
1. Materials and Reagents:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) for substrate solubilization
-
Enzyme source (e.g., purified recombinant metacaspase or cell/tissue lysate)
-
Assay Buffer (a typical buffer may consist of 50 mM HEPES or Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM EDTA, and 10 mM DTT; the optimal pH and ionic strength may vary for different metacaspases)
-
Microplate reader capable of fluorescence detection (excitation ~380 nm, emission ~460 nm)
-
96-well black microplates (to minimize light scatter)
-
Free AMC for standard curve generation
2. Preparation of Solutions:
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Assay Buffer: Prepare the desired assay buffer and store at 4°C. Add DTT fresh before use.
-
Enzyme Solution: Dilute the enzyme source to the desired concentration in cold assay buffer immediately before the assay.
3. Assay Procedure:
-
Prepare AMC Standard Curve: To quantify the enzyme activity, prepare a standard curve using free AMC. Create a series of dilutions of a known concentration of AMC in the assay buffer.
-
Set up Reactions: In a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or lysate)
-
Include appropriate controls:
-
No-enzyme control: Assay buffer and substrate only.
-
No-substrate control: Assay buffer and enzyme only.
-
Inhibitor control (optional): Assay buffer, enzyme, substrate, and a known metacaspase inhibitor.
-
-
-
Initiate the Reaction: Add the this compound substrate to each well to a final concentration typically in the range of 20-100 µM. The optimal concentration should be determined empirically and should ideally be around the K_m value if known.
-
Incubation and Measurement: Immediately place the microplate in a pre-warmed microplate reader (e.g., at 37°C). Measure the fluorescence intensity kinetically over a set period (e.g., every 1-5 minutes for 30-60 minutes) using an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
4. Data Analysis:
-
Plot the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Determine the linear equation of the curve.
-
Calculate the Rate of Reaction: For the kinetic reads, plot fluorescence intensity versus time for each sample. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.
-
Convert Fluorescence to Moles of Product: Use the standard curve to convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles of AMC/min).
-
Determine Specific Activity: The specific activity of the enzyme can be calculated using the following formula: Specific Activity (units/mg) = (Rate of product formation) / (amount of protein in the reaction)
Conclusion
This compound is a powerful and indispensable tool for the study of metacaspase activity. Its mechanism of action, based on the proteolytic release of the fluorophore AMC, provides a sensitive and continuous method for quantifying enzyme kinetics. A thorough understanding of the activation pathways of different metacaspases is crucial for designing and interpreting experiments using this substrate. The protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations into the diverse and vital roles of metacaspases.
References
Ac-VRPR-AMC Metacaspase Substrate Specificity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metacaspases are a family of cysteine proteases that are crucial regulators of programmed cell death (PCD) and other vital cellular processes in plants, fungi, and protozoa.[1][2] Structurally related to mammalian caspases, metacaspases exhibit a distinct substrate specificity, cleaving exclusively after arginine (Arg) or lysine (Lys) residues at the P1 position, which sets them apart from caspases that target aspartic acid residues.[2][3] This fundamental difference in substrate preference makes the development of specific substrates and inhibitors critical for dissecting their biological functions and for exploring their potential as therapeutic targets.
This technical guide provides an in-depth overview of the fluorogenic substrate Acetyl-Valyl-Arginyl-Prolyl-Arginine-7-amino-4-methylcoumarin (Ac-VRPR-AMC), a key tool for assaying metacaspase activity. We will explore its substrate specificity through quantitative data, provide detailed experimental protocols for its use, and visualize its role in relevant signaling pathways.
Data Presentation: Substrate Specificity of this compound
This compound has been identified as an efficient substrate for several metacaspases, particularly those from Arabidopsis thaliana and protozoan parasites. The following table summarizes the available quantitative kinetic data for the cleavage of this compound by various metacaspases, providing a basis for comparative analysis.
| Metacaspase | Organism | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| AtMC9 | Arabidopsis thaliana | Not Reported | Not Reported | 4.6 x 10⁵ |
| TcMCA3 | Trypanosoma cruzi | 154 ± 19 | 2.1 x 10⁻⁴ ± 0.3 x 10⁻⁴ | 1.36 ± 0.04 |
| TcMCA5 | Trypanosoma cruzi | 184 ± 21 | 0.6 x 10⁻⁴ ± 0.1 x 10⁻⁴ | 0.33 ± 0.01 |
| TcMCA5ΔCt | Trypanosoma cruzi | 209 ± 24 | 1.7 x 10⁻⁴ ± 0.2 x 10⁻⁴ | 0.81 ± 0.02 |
Data for Trypanosoma cruzi metacaspases was obtained from assays using this compound.[4] The kcat/Km for AtMC9 was also determined using this substrate.[5]
Experimental Protocols
The following are detailed methodologies for performing metacaspase activity assays using this compound. These protocols can be adapted for use with purified recombinant metacaspases or cell lysates.
I. General Metacaspase Activity Assay with Recombinant Enzyme
This protocol is adapted from methodologies used for assaying Trypanosoma cruzi metacaspases.[4]
A. Reagents and Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% (v/v) glycerol, 10 mM CaCl₂, 10 mM DTT.
-
Substrate Stock Solution: 3 mM this compound in DMSO.
-
Recombinant Metacaspase: Purified enzyme of known concentration.
B. Procedure:
-
Prepare the reaction mixture in a 96-well black microplate. For a final volume of 300 µL, add the appropriate volume of assay buffer.
-
Add the purified recombinant metacaspase to the wells to a final concentration of approximately 20 µg per reaction.
-
Initiate the reaction by adding the this compound substrate to a final concentration of 150 µM.
-
Immediately place the microplate in a fluorescence spectrometer.
-
Measure the increase in fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Record measurements at regular intervals over a period of time (e.g., every 5 minutes for 1 hour) to determine the initial reaction velocity.
-
The rate of substrate cleavage is proportional to the increase in fluorescence.
II. Metacaspase Activity Assay in Phytoplankton Cell Lysates
This protocol is a detailed method for measuring metacaspase activity in environmental samples, specifically phytoplankton.[7][8]
A. Reagents and Buffers:
-
1x Lauber Buffer: 50 mM HEPES, 100 mM NaCl, 10% Sucrose, 0.1% CHAPS.
-
Substrate Working Solution: 1 mM this compound (prepared by diluting a 3 mM stock in DMSO 1:2 with 1x Lauber buffer).
-
AMC Standard Stock Solution: 1 M 7-amino-4-methylcoumarin (AMC) in DMSO.
-
DTT Stock Solution: 1 M Dithiothreitol.
B. Cell Lysate Preparation:
-
Harvest phytoplankton cells by centrifugation.
-
Resuspend the cell pellet in 1 mL of ice-cold 1x Lauber buffer.
-
Lyse the cells by sonication on ice (e.g., 4 cycles of 30 seconds with short pulses).
-
Clarify the lysate by centrifugation at 14,000 x g for 5 minutes at room temperature.
-
Transfer the supernatant to a fresh tube and add DTT to a final concentration of 10 mM. The lysate can be used immediately or stored at -80°C.
C. Assay Procedure:
-
Prepare a standard curve using the AMC stock solution with serial dilutions in 1x Lauber buffer.
-
In a 96-well black microplate, add cell lysate to the sample wells.
-
Include appropriate controls:
-
Sample Blank: Cell lysate without substrate.
-
Substrate Blank: Assay buffer with substrate but no lysate.
-
DMSO Control: Cell lysate with DMSO equivalent to the substrate volume.
-
-
Initiate the reaction by adding the 1 mM this compound working solution to each well.
-
Incubate the plate at room temperature and monitor fluorescence kinetics in a plate reader (Excitation: 380 nm, Emission: 460 nm) for 2-3 hours, with readings every 10 minutes. Ensure mixing before each read.
-
Calculate the rate of AMC release (µM AMC min⁻¹) from the linear phase of the reaction using the AMC standard curve.
-
Normalize the activity to the total protein concentration of the lysate, determined by a compatible protein assay (e.g., BCA assay). The final units are typically expressed as µmol AMC mg protein⁻¹ min⁻¹.[7]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and metacaspase function.
Experimental Workflow for Metacaspase Activity Assay
References
- 1. vanbreusegemlab.be [vanbreusegemlab.be]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
The Role of Ac-VRPR-AMC in Apoptosis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core utility of the fluorogenic substrate Acetyl-L-valyl-L-arginyl-L-prolyl-L-arginine-7-amido-4-methylcoumarin (Ac-VRPR-AMC) in the context of apoptosis and programmed cell death (PCD) research. While initially developed as a specific substrate for metacaspases, its application and the underlying principles of its use offer valuable insights for researchers studying proteolytic cascades in various forms of cell death.
Introduction to this compound
This compound is a synthetic tetrapeptide substrate linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The substrate is designed to be cleaved by proteases that recognize the specific amino acid sequence Val-Arg-Pro-Arg. Upon cleavage of the amide bond between the arginine residue and the AMC group, the AMC molecule is released and becomes fluorescent upon excitation, providing a measurable signal that is directly proportional to the enzymatic activity.
The primary and most well-characterized role of this compound is as a fluorogenic substrate for metacaspases, a family of cysteine-dependent proteases found in plants, fungi, and protists.[1] Metacaspases share some structural similarities with mammalian caspases, the key executioners of apoptosis, but have distinct substrate specificities.
Core Application: Metacaspase Activity and Programmed Cell Death
Metacaspases are crucial players in programmed cell death pathways in non-animal organisms. The fluorogenic assay using this compound is a sensitive and direct method to quantify metacaspase activity in cell lysates and purified enzyme preparations.[1]
Metacaspase Signaling Pathway
Metacaspases are involved in various cellular processes leading to programmed cell death. The following diagram illustrates a simplified signaling pathway involving metacaspase activation.
Caption: A diagram of a simplified metacaspase activation pathway leading to programmed cell death.
Quantitative Data: Kinetic Parameters
The efficiency of this compound as a substrate for metacaspases has been quantitatively determined. The table below summarizes the known kinetic parameters for the cleavage of this compound by Arabidopsis thaliana metacaspase 9 (AtMC9).
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| AtMC9 | This compound | 12.5 | 0.23 | 1.8 x 10⁴ | [2] |
Experimental Protocol: Metacaspase Activity Assay
This protocol provides a detailed methodology for measuring metacaspase activity in cell lysates using this compound.[1]
Materials
-
Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10% (w/v) sucrose, 0.1% (w/v) CHAPS, 10 mM DTT, 1 mM EDTA.
-
Substrate Stock Solution: 10 mM this compound in DMSO.
-
AMC Standard: 1 mM 7-amino-4-methylcoumarin in DMSO.
-
96-well black microplate, clear bottom.
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm).
Procedure
-
Cell Lysate Preparation:
-
Harvest cells by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
Prepare an AMC standard curve by serially diluting the AMC standard in Assay Buffer to concentrations ranging from 0 to 50 µM.
-
In the 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 20-50 µg of cell lysate protein to each sample well. Bring the final volume to 100 µL with Assay Buffer.
-
Include a blank control with Assay Buffer only.
-
-
Enzymatic Reaction:
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to a final concentration of 100 µM.
-
Initiate the reaction by adding 10 µL of the 100 µM this compound working solution to each well (final concentration: 10 µM).
-
Immediately place the plate in the fluorometric microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 5 minutes for 1-2 hours at 37°C.
-
Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve.
-
Convert the rate of reaction to pmol AMC/min/mg protein using the AMC standard curve.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in a metacaspase activity assay using this compound.
Broader Context in Apoptosis Research: Potential Off-Target Activities
While this compound is a specific substrate for metacaspases, the principles of its design and use are broadly applicable in apoptosis research. Fluorogenic peptide substrates are invaluable tools for studying the activity of various proteases involved in cell death, including caspases, plasmin, and urokinase plasminogen activator (uPA).
Substrate Specificity Considerations
The tetrapeptide sequence of this compound, with arginine at the P1 position, is a key determinant of its specificity. Both plasmin and uPA, serine proteases implicated in apoptosis, are known to cleave substrates after arginine or lysine residues.[3][4]
-
Plasmin: Exhibits a preference for lysine at the P1 position but can also cleave after arginine.[5]
-
Urokinase Plasminogen Activator (uPA): Shows a strong preference for arginine at the P1 position.[3][6]
Given these specificities, it is theoretically possible that this compound could be cleaved by plasmin or uPA, particularly at high concentrations of the enzyme or substrate. However, to date, there is no direct experimental evidence or published kinetic data to confirm that this compound is an efficient substrate for either plasmin or uPA. Researchers should, therefore, exercise caution when interpreting results from complex biological samples where multiple proteases may be active. The use of specific inhibitors for plasmin (e.g., aprotinin) and uPA (e.g., amiloride) can help to dissect the contribution of these enzymes to the overall proteolytic activity measured with this compound.
The uPA/Plasmin System and Apoptosis
The urokinase plasminogen activator system plays a complex role in apoptosis. uPA activates plasminogen to plasmin, which in turn can degrade extracellular matrix components, leading to a form of apoptosis known as anoikis. The uPA/uPAR system can also modulate cell survival signaling pathways. The potential interplay is depicted below.
Caption: A diagram showing the involvement of the uPA/plasmin system in apoptosis through ECM degradation and modulation of survival signaling.
Conclusion
This compound is a valuable and specific tool for the investigation of metacaspase-mediated programmed cell death. Its use in a direct, continuous fluorometric assay allows for the sensitive and quantitative measurement of this enzyme's activity. While its tetrapeptide sequence suggests a potential for off-target cleavage by other apoptosis-related proteases like plasmin and uPA, this has not been experimentally validated. Researchers utilizing this compound should be mindful of its primary target and employ appropriate controls when working with complex biological systems. The principles underlying the design and application of this compound, however, are central to the broader field of apoptosis research, which heavily relies on fluorogenic substrates to unravel the intricate proteolytic cascades that govern cell fate.
References
- 1. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–function study of a Ca2+-independent metacaspase involved in lateral root emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate specificity of tissue-type and urokinase-type plasminogen activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative selectivity and the evolution of protease cascades: the specificity of plasmin for peptide and protein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterising the Subsite Specificity of Urokinase-Type Plasminogen Activator and Tissue-Type Plasminogen Activator using a Sequence-Defined Peptide Aldehyde Library - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-VRPR-AMC: A Technical Guide to its Chemical Properties, Structure, and Application in Protease Research
For Immediate Release
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of the fluorogenic protease substrate, Ac-VRPR-AMC (Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin). This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, cell biology, and pharmacology.
Core Chemical and Physical Properties
This compound is a synthetic tetrapeptide substrate widely utilized for the detection and quantification of metacaspase activity, a class of cysteine proteases found in plants, fungi, and protozoa. The key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₄H₅₁N₁₁O₇ | [1][2] |
| Molecular Weight | 725.84 g/mol | [1][2] |
| CAS Number | 919515-51-8 | [1][2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Excitation Wavelength | 340-380 nm | |
| Emission Wavelength | 440-460 nm |
Chemical Structure and Mechanism of Action
This compound consists of a four-amino-acid peptide sequence (Val-Arg-Pro-Arg) that is recognized and cleaved by specific proteases. The C-terminus of the peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety, the free AMC is released, resulting in a significant increase in fluorescence that can be measured to determine enzyme activity. Metacaspases, the primary targets of this compound, are known to exhibit substrate specificity for cleavage after arginine or lysine residues.
Signaling Pathway Involvement: Metacaspase Activation in Plant Programmed Cell Death
This compound is a valuable tool for studying the role of metacaspases in various biological processes, most notably programmed cell death (PCD) in plants. In Arabidopsis thaliana, metacaspases are key executioners of PCD in response to both developmental cues and environmental stresses. The activation of these proteases is often dependent on an influx of calcium ions (Ca²⁺). A known downstream target of plant metacaspases is the Tudor Staphylococcal Nuclease (TSN), a multifunctional protein involved in RNA metabolism. Cleavage of TSN by metacaspases is a critical step in the dismantling of the cell during PCD.
Experimental Protocols
Metacaspase Activity Assay in Phytoplankton Lysates
This protocol is adapted from a method for assessing metacaspase activity in phytoplankton.
1. Reagent Preparation:
-
Lysis Buffer (1x Lauber Buffer): Prepare a 5x stock solution and dilute to 1x with distilled water as needed.
-
This compound Stock Solution: Prepare a stock solution in DMSO. The final concentration in the assay will typically be in the low micromolar range.
-
AMC Standard Stock Solution: Prepare a 1 M stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO for creating a standard curve.
2. Sample Preparation:
-
Harvest phytoplankton cells by centrifugation.
-
Resuspend the cell pellet in ice-cold 1x Lysis Buffer.
-
Lyse the cells using sonication on ice.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for the enzyme assay.
3. Assay Procedure:
-
Prepare a standard curve using serial dilutions of the AMC standard stock solution in 1x Lysis Buffer.
-
In a 96-well microplate, add the cell lysate to each well.
-
Add the this compound substrate to each well to initiate the reaction.
-
Include a blank control with lysate but no substrate.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Monitor the reaction kinetically over a period of 2-3 hours, taking readings every 10 minutes.
4. Data Analysis:
-
Subtract the blank fluorescence values from the sample readings.
-
Use the AMC standard curve to convert the fluorescence readings (RFU) to the concentration of released AMC (µM).
-
Plot the concentration of AMC over time to determine the reaction rate. The slope of the linear portion of the curve represents the metacaspase activity (µM/min).
Conclusion
This compound is a robust and sensitive tool for the investigation of metacaspase activity. Its well-defined chemical properties and specific cleavage by arginine-specific proteases make it an invaluable substrate for researchers studying programmed cell death, stress responses, and other physiological processes in a variety of non-animal organisms. The protocols and pathway diagrams provided in this guide offer a framework for the effective utilization of this compound in a research setting.
References
Unveiling the Fluorogenic Properties of Ac-VRPR-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide substrate Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin (Ac-VRPR-AMC) has emerged as a valuable tool for the sensitive and specific detection of metacaspase activity. This in-depth technical guide explores the core fluorogenic properties of this compound, providing detailed experimental protocols and quantitative data to facilitate its effective implementation in research and drug development.
Core Fluorogenic and Kinetic Properties
This compound is a fluorogenic substrate designed to assay the activity of metacaspases, a family of cysteine proteases found in plants, fungi, and protozoa.[1] The substrate consists of a specific peptide sequence (VRPR) recognized by metacaspases, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC moiety, the free AMC is liberated, resulting in a significant increase in fluorescence that can be readily quantified.
The spectral and kinetic characteristics of this compound and the resulting AMC fluorophore are summarized in the table below.
| Parameter | Value | Notes |
| Excitation Wavelength (λex) | 380 nm | Optimal wavelength for exciting the free AMC fluorophore.[2][3] |
| Emission Wavelength (λem) | 460 nm | The peak fluorescence emission of the cleaved AMC.[2][3] |
| Enzyme Specificity | Metacaspases | Cleavage occurs after Arginine (R) or Lysine (K) residues.[1][4] |
| Kinetic Constant (kcat/Km) | 4.6 x 10⁴ M⁻¹s⁻¹ | For Arabidopsis thaliana metacaspase-9 (AtMC9).[5] |
Mechanism of Fluorescence Generation
The fluorogenic properties of this compound are based on the principle of fluorescence quenching and dequenching upon enzymatic activity. The following diagram illustrates this process.
Experimental Protocol: Metacaspase Activity Assay
This section provides a detailed methodology for a typical metacaspase activity assay using this compound, adapted from established protocols.[2]
Reagents and Buffers
-
Lauber Buffer (10x Stock):
-
1 M HEPES (pH 7.5)
-
50% (v/v) Glycerol
-
50 mM DTT
-
5 mM EDTA
-
-
AMC Standard (1 M Stock): Dissolve 7-amino-4-methylcoumarin in DMSO.
-
This compound Substrate (10 mM Stock): Dissolve this compound in DMSO.
-
Dithiothreitol (DTT) (1 M Stock)
Procedure
-
Sample Preparation (Cell Lysate): a. Harvest cells and resuspend in 1x Lauber buffer. b. Lyse the cells by sonication on ice (e.g., 4 cycles of 30 seconds with short pulses). c. Centrifuge the lysate at 14,000 x g for 5 minutes at room temperature. d. Transfer the supernatant to a fresh tube and add DTT to a final concentration of 10 mM. The lysate can be used immediately or stored at -80°C.
-
AMC Standard Curve: a. Prepare a series of dilutions of the 1 M AMC stock in 1x Lauber buffer to generate a standard curve (e.g., from 1000 µM down to 0 µM).
-
Enzyme Assay: a. In a 96-well microplate, add the cell lysate to each well. b. Add the this compound substrate to each well to a final concentration of 50-200 µM. c. The final reaction volume is typically 100-200 µL. d. Include appropriate controls: a blank with buffer only, and a negative control with heat-inactivated lysate.
-
Fluorescence Measurement: a. Place the plate in a microplate reader. b. Set the excitation wavelength to 380 nm and the emission wavelength to 460 nm. c. Monitor the increase in fluorescence over time (e.g., every 10 minutes for 2-3 hours) at room temperature. Ensure that the measurements are taken within the linear phase of the reaction.
Data Analysis
-
Subtract the background fluorescence (from the blank wells) from all readings.
-
Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.
-
Convert the fluorescence units from the enzyme assay into the concentration of AMC produced using the standard curve.
-
The rate of the reaction (metacaspase activity) can be determined from the slope of the linear portion of the fluorescence versus time plot.
Experimental Workflow
The following diagram outlines the typical workflow for a fluorometric enzyme assay using this compound.
Metacaspase Signaling Pathway Context
Metacaspases are involved in various cellular processes, including programmed cell death (PCD), stress responses, and cell cycle regulation.[1][6] The activation of metacaspases can be triggered by a variety of stimuli, leading to the cleavage of specific downstream targets. The following diagram provides a simplified representation of a metacaspase-mediated signaling pathway.
References
- 1. Metacaspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Ac-VRPR-AMC for the Detection and Quantification of Plant Metacaspase Activity: A Technical Guide
For Immediate Release
Ghent, Belgium – November 8, 2025 – In the intricate world of plant biology, the precise regulation of cellular life and death is paramount for development and defense. Metacaspases, a family of cysteine proteases, have emerged as key players in these processes, particularly in the execution of programmed cell death (PCD). For researchers, scientists, and drug development professionals seeking to unravel the complexities of metacaspase function, the fluorogenic substrate Ac-Val-Arg-Pro-Arg-AMC (Ac-VRPR-AMC) has become an invaluable tool. This technical guide provides an in-depth overview of the principles, protocols, and applications of this compound in the study of plant metacaspases.
Introduction to Plant Metacaspases and this compound
Plant metacaspases are distant relatives of animal caspases, the well-known executioners of apoptosis. However, a critical distinction lies in their substrate specificity. While caspases cleave after aspartic acid residues, plant metacaspases exhibit a strong preference for arginine or lysine at the P1 position.[1] This fundamental difference necessitates the use of specific substrates for the accurate measurement of metacaspase activity.
This compound is a synthetic tetrapeptide substrate designed to exploit this specificity. The sequence Val-Arg-Pro-Arg is recognized and cleaved by active metacaspases between the C-terminal arginine and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Upon cleavage, AMC is released and its fluorescence can be detected, providing a direct and sensitive measure of metacaspase activity.[2][3] This fluorogenic assay is a cornerstone of in vitro metacaspase research, enabling kinetic studies, inhibitor screening, and the elucidation of regulatory mechanisms.
Quantitative Data on Plant Metacaspase Activity with this compound
The efficiency of this compound as a substrate varies among different plant metacaspases, reflecting their individual enzymatic properties. The following table summarizes key quantitative data for several Arabidopsis thaliana metacaspases.
| Metacaspase | Type | Optimal pH | Kcat/Km (M⁻¹s⁻¹) | Km (µM) | Kcat (s⁻¹) | Reference |
| AtMC9 | II | 5.5 | 4.6 x 10⁵ | 11 | 5.1 | Vercammen et al., 2006 |
| AtMC4 | II | 7.5 | N/A | N/A | N/A | Vercammen et al., 2004 |
| AtMC5 | II | 7.0 | N/A | N/A | N/A | Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) |
N/A: Data not available in the reviewed literature.
Experimental Protocols
This section provides a detailed methodology for the in vitro determination of plant metacaspase activity using this compound. This protocol is a generalized framework and may require optimization for specific plant species or metacaspase isoforms.
Reagents and Buffers
-
Metacaspase Assay Buffer: 50 mM Tris-HCl (pH 7.0), 3 mM DTT, 10 mM CaCl₂, 15% (w/v) sucrose. Note: The optimal pH may vary depending on the metacaspase being studied.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C in light-protected aliquots.
-
AMC Standard Stock Solution: 1 mM AMC in DMSO. Store at -20°C.
-
Purified Recombinant Metacaspase or Plant Protein Extract.
-
96-well black microplate.
Assay Procedure
-
Prepare AMC Standard Curve:
-
Perform serial dilutions of the AMC standard stock solution in metacaspase assay buffer to obtain concentrations ranging from 0 to 20 µM.
-
Add 100 µL of each standard dilution to triplicate wells of the 96-well plate.
-
Measure fluorescence at an excitation wavelength of 355-380 nm and an emission wavelength of 460 nm.[2][3]
-
Plot fluorescence intensity against AMC concentration to generate a standard curve. The slope of this curve will be used to convert relative fluorescence units (RFU) to molar concentrations of released AMC.
-
-
Metacaspase Activity Measurement:
-
In a 96-well plate, prepare the reaction mixture in a total volume of 100 µL per well.
-
Add 5 µL of purified recombinant metacaspase or an appropriate amount of plant protein extract to each well.
-
Add metacaspase assay buffer to bring the volume to 90 µL.
-
Initiate the reaction by adding 10 µL of this compound substrate to each well, for a final concentration of 50 µM.
-
Immediately place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Monitor the increase in fluorescence over time (e.g., every 2 minutes for 30-60 minutes) using the same excitation and emission wavelengths as for the standard curve.
-
Data Analysis
-
Calculate the Rate of AMC Release:
-
For each sample, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/Δt).
-
Convert the rate from RFU/min to µM/min using the slope from the AMC standard curve.
-
Rate (µM/min) = (Slope of sample (RFU/min)) / (Slope of AMC standard curve (RFU/µM))
-
-
-
Calculate Specific Activity:
-
Determine the protein concentration of the enzyme preparation or plant extract using a standard method (e.g., BCA assay).
-
Normalize the rate of AMC release to the amount of protein in the assay.
-
Specific Activity (µmol/min/mg) = (Rate (µM/min) x Total Assay Volume (L)) / (Amount of Protein (mg))
-
-
Visualization of Metacaspase Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound for detecting plant metacaspase activity.
Experimental Workflow
Caption: Workflow for metacaspase activity assay using this compound.
Signaling Pathway in Plant Immunity
Caption: Role of Type I metacaspases in plant immunity.
Damage-Induced Immune Response
Caption: AtMC4 in damage-associated molecular pattern signaling.
Conclusion
The fluorogenic substrate this compound is a powerful and specific tool for the investigation of plant metacaspase activity. Its use in conjunction with robust experimental protocols and data analysis methods, as outlined in this guide, allows for the precise quantification of enzyme kinetics and the elucidation of the roles of metacaspases in complex biological processes. As research into plant cell death and immunity continues to expand, this compound will undoubtedly remain a central component of the molecular toolkit for scientists in both academic and industrial settings.
References
Methodological & Application
Application Notes: Ac-VRPR-AMC Assay for Plant Metacaspase Activity
Introduction
Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa that are structurally related to animal caspases.[1][2] In plants, metacaspases play crucial roles in various physiological processes, including programmed cell death (PCD), immune responses to pathogens, and developmental processes.[1][3][4] The fluorogenic substrate Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin (Ac-VRPR-AMC) is a valuable tool for the specific and sensitive measurement of metacaspase activity.[5][6] Cleavage of the substrate after the arginine residue by an active metacaspase releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be quantified to determine enzyme activity. This application note provides a detailed protocol for utilizing the this compound assay to measure metacaspase activity in plant extracts.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of a synthetic peptide substrate linked to a fluorescent reporter. The peptide sequence (VRPR) is recognized by certain metacaspases. In its intact form, the AMC fluorophore is quenched. Upon proteolytic cleavage by a metacaspase, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the metacaspase activity in the sample.
Key Applications
-
Drug Discovery: Screening for novel inhibitors or activators of plant metacaspases for the development of new herbicides or plant disease control agents.
-
Basic Research: Investigating the role of metacaspases in plant development, stress responses, and disease.
-
Biochemical Characterization: Determining the kinetic parameters of purified or recombinant plant metacaspases.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound assay with plant metacaspases, compiled from various studies.
Table 1: Recommended Assay Conditions
| Parameter | Recommended Value | Notes |
| Substrate Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each enzyme and plant extract. A common starting concentration is 50 µM.[7] |
| pH | 5.5 - 8.0 | The optimal pH can vary depending on the specific metacaspase isoform. Some are active at acidic pH, while others prefer neutral to slightly alkaline conditions.[8][9][10] |
| Temperature | 25 - 37 °C | A standard temperature of 30°C or 37°C is often used. |
| Incubation Time | 30 - 120 minutes | The incubation time should be optimized to ensure linear reaction kinetics. |
| Excitation Wavelength | 360 - 380 nm | |
| Emission Wavelength | 440 - 460 nm |
Table 2: Kinetic Parameters of Plant Metacaspases with this compound
| Plant Species | Metacaspase Isoform | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Arabidopsis thaliana | AtMC4 | ~25 | Not Reported | Not Reported |
| Arabidopsis thaliana | AtMC9 | Not Reported | Not Reported | Not Reported |
| Picea abies | mcII-Pa | Not Reported | Not Reported | Not Reported |
Note: Comprehensive kinetic data for plant metacaspases with this compound is not widely available in the literature. The values often need to be determined empirically.
Experimental Protocols
I. Preparation of Plant Extracts
This protocol provides a general method for preparing plant extracts suitable for metacaspase activity assays. Optimization may be required for different plant species and tissues.
Materials:
-
Plant tissue (e.g., leaves, roots, stems)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer (see recipe below)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Extraction Buffer Recipe (per 50 mL):
-
50 mM HEPES or Tris-HCl, pH 7.5
-
150 mM NaCl
-
10% (v/v) Glycerol
-
1 mM EDTA
-
1 mM DTT (add fresh before use)
-
1% (w/v) PVPP (Polyvinylpolypyrrolidone) (optional, to remove phenolics)
-
1X Protease Inhibitor Cocktail (optional, to inhibit other proteases)
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent protein degradation.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the frozen powder to a pre-chilled microcentrifuge tube.
-
Add 2-3 volumes of ice-cold Extraction Buffer to the plant powder.
-
Vortex vigorously for 30 seconds to resuspend the powder.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the extract at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (this is the crude plant extract) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford or BCA assay).
-
The extract can be used immediately or stored at -80°C for later use.
II. This compound Assay Protocol
This protocol describes the steps for performing the metacaspase activity assay in a 96-well plate format.
Materials:
-
Plant extract
-
This compound substrate (stock solution in DMSO, typically 10 mM)
-
Assay Buffer (see recipe below)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Assay Buffer Recipe (per 50 mL):
-
50 mM HEPES or Tris-HCl (adjust pH as needed, typically 7.5)
-
150 mM NaCl
-
10 mM CaCl2 (optional, some metacaspases are calcium-dependent)[11]
-
1 mM DTT (add fresh before use)
Procedure:
-
Prepare Reagents:
-
Thaw the plant extract and this compound stock solution on ice.
-
Prepare the required volume of Assay Buffer.
-
Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., for a 50 µM final concentration in a 100 µL reaction, prepare a 2X working solution of 100 µM).
-
-
Set up the Assay Plate:
-
Add 50 µL of Assay Buffer to each well.
-
Add a specific amount of plant extract (e.g., 20-100 µg of total protein) to the appropriate wells. Bring the volume in each well to 50 µL with Assay Buffer if necessary.
-
Controls:
-
Blank (No Enzyme): Add 50 µL of Assay Buffer instead of the plant extract. This accounts for substrate auto-hydrolysis.
-
Blank (No Substrate): Add 50 µL of plant extract and 50 µL of Assay Buffer (without substrate). This measures the autofluorescence of the plant extract.
-
Positive Control (Optional): Use a known concentration of a purified metacaspase.
-
Inhibitor Control (Optional): Pre-incubate the plant extract with a known metacaspase inhibitor before adding the substrate.
-
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X this compound working solution to each well to start the reaction. The final reaction volume will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Measure the fluorescence intensity kinetically over a period of 30-120 minutes, with readings taken every 1-5 minutes. Use an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[8]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the "No Substrate" blank from all other readings to correct for plant extract autofluorescence.
-
Subtract the rate of fluorescence increase in the "No Enzyme" blank from the rates of the samples to correct for substrate auto-hydrolysis.
-
Plot the fluorescence intensity versus time for each sample. The initial linear portion of the curve represents the reaction rate.
-
Calculate the reaction rate (slope) for each sample (RFU/min).
-
To quantify the activity in terms of moles of AMC released, create a standard curve using known concentrations of free AMC.
-
III. AMC Standard Curve Protocol
Materials:
-
7-Amino-4-methylcoumarin (AMC) standard (stock solution in DMSO, typically 1 mM)
-
Assay Buffer
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer, ranging from 0 to a concentration that covers the expected range of AMC produced in your assay (e.g., 0 - 50 µM).
-
Add 100 µL of each AMC dilution to separate wells of the 96-well plate.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.
-
Plot the fluorescence intensity versus the AMC concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the fluorescence intensity and 'x' is the AMC concentration. The slope 'm' can be used to convert the reaction rates (RFU/min) from the enzyme assay into moles of AMC released per minute.
Mandatory Visualizations
References
- 1. Evolutionary Diversity and Function of Metacaspases in Plants: Similar to but Not Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating Death and Disease: Exploring the Roles of Metacaspases in Plants and Fungi | MDPI [mdpi.com]
- 4. Frontiers | The Metacaspase TaMCA-Id Negatively Regulates Salt-Induced Programmed Cell Death and Functionally Links With Autophagy in Wheat [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel acidic pH-dependent metacaspase governs defense-response against pathogens in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural determinants for pH-dependent activation of a plant metacaspase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. berstructuralbioportal.org [berstructuralbioportal.org]
Ac-VRPR-AMC In Situ Activity Assay: A Detailed Protocol for Visualizing Metacaspase Activity in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VRPR-AMC is a highly specific fluorogenic substrate designed for the sensitive detection of metacaspase activity. Metacaspases are a family of cysteine proteases found in plants, fungi, and protozoa that play crucial roles in programmed cell death and other physiological processes. This substrate consists of the tetrapeptide sequence Valine-Arginine-Proline-Arginine, which is recognized and cleaved by active metacaspases. The peptide is conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter molecule. In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by a metacaspase, the free AMC is released, which emits a strong fluorescent signal upon excitation, allowing for the direct measurement of enzyme activity in real-time. This application note provides a detailed protocol for the in situ visualization of metacaspase activity using this compound, particularly applicable to plant cells.
Principle of the Assay
The this compound in situ activity assay is based on the enzymatic cleavage of the substrate by metacaspases within living or fixed cells. The release of the fluorophore, AMC, is directly proportional to the level of metacaspase activity. The resulting fluorescence can be visualized and quantified using fluorescence microscopy, providing spatial and temporal information about metacaspase activation.
Data Presentation
| Parameter | Value | Reference |
| Substrate | Ac-Val-Arg-Pro-Arg-AMC (this compound) | [1] |
| Target Enzyme | Metacaspases (e.g., Arabidopsis thaliana metacaspase-9, AtMC9) | [2] |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | [3] |
| Excitation Wavelength | ~380 nm | [3] |
| Emission Wavelength | ~460 nm | [3] |
| Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | |
| Typical in vitro Working Concentration | 10-50 µM | |
| Recommended in situ Working Concentration | 20-100 µM (optimization required) | General knowledge |
| Typical Incubation Time | 30-60 minutes (optimization required) | General knowledge |
| Assay Buffer pH | 6.5 - 7.5 (optimal pH may vary with specific metacaspase) | [2] |
Experimental Protocols
This protocol is optimized for the analysis of metacaspase activity in plant tissues, such as Arabidopsis thaliana seedlings or root tips.
Materials and Reagents
-
This compound substrate (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer: 50 mM MES (pH 6.5), 100 mM NaCl, 10 mM dithiothreitol (DTT)
-
Plant tissue (e.g., 5-7 day old Arabidopsis thaliana seedlings)
-
Microscope slides and coverslips
-
Confocal laser scanning microscope
Preparation of Reagents
-
This compound Stock Solution (10 mM):
-
Dissolve the appropriate amount of this compound powder in anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
-
-
Assay Buffer (50 mM MES, 100 mM NaCl, 10 mM DTT, pH 6.5):
-
Prepare a 50 mM MES buffer solution containing 100 mM NaCl.
-
Adjust the pH to 6.5 using NaOH or HCl.
-
Just before use, add DTT to a final concentration of 10 mM. DTT is a reducing agent that helps maintain the active state of cysteine proteases.
-
In Situ Activity Assay Protocol
-
Sample Preparation:
-
Gently harvest plant tissue (e.g., Arabidopsis seedlings) and place them in a microfuge tube or on a microscope slide.
-
Wash the tissue once with the Assay Buffer (without DTT) to remove any debris.
-
-
Substrate Loading:
-
Prepare the working solution of this compound by diluting the 10 mM stock solution in Assay Buffer (with DTT) to a final concentration of 20-100 µM. The optimal concentration should be determined empirically for each experimental system.
-
Immerse the plant tissue completely in the this compound working solution. For tissues that are difficult to infiltrate, a brief vacuum infiltration (1-2 minutes) can be applied.
-
-
Incubation:
-
Incubate the tissue with the substrate for 30-60 minutes at room temperature in the dark. The incubation time may need to be optimized based on the expected level of metacaspase activity.
-
-
Microscopy and Data Acquisition:
-
Mount the stained tissue on a microscope slide with a fresh drop of Assay Buffer and cover with a coverslip.
-
Visualize the fluorescence using a confocal laser scanning microscope.
-
Microscope Settings:
-
Excitation: Use a laser line close to 380 nm (e.g., 405 nm laser line, although less optimal, is commonly available).
-
Emission: Collect the emission signal between 440 nm and 480 nm.
-
Control for Autofluorescence: Plant tissues can exhibit significant autofluorescence, particularly in the blue and green channels.[4][5] It is crucial to have an unstained control sample to set the baseline fluorescence. Image the unstained control using the same settings to determine the level of background autofluorescence.[6][7]
-
Negative Control: To confirm the specificity of the signal, pre-incubate a sample with a metacaspase inhibitor (e.g., z-VRPR-fmk) before adding the this compound substrate.[2] A significant reduction in fluorescence intensity would indicate that the signal is due to metacaspase activity.
-
-
Acquire images, ensuring that the detector settings (e.g., gain, offset) are kept constant across all samples and controls for quantitative comparisons.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the region of interest using image analysis software (e.g., ImageJ/Fiji).
-
Subtract the background fluorescence measured from the unstained control.
-
Compare the fluorescence intensity between different experimental conditions.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Enzymatic cleavage of this compound by active metacaspase, releasing fluorescent AMC.
Caption: Step-by-step experimental workflow for the this compound in situ activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure–function study of a Ca2+-independent metacaspase involved in lateral root emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant Metacaspase Activation and Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
Application Notes and Protocols for Ac-VRPR-AMC Metacaspase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of the fluorogenic substrate Ac-VRPR-AMC to measure the activity of metacaspases, a family of cysteine proteases involved in programmed cell death (PCD) in plants, fungi, and protists.
Introduction
Metacaspases are crucial regulators of cellular life and death processes. Their activity is tightly controlled, and dysregulation is implicated in various diseases in non-animal organisms. The this compound assay is a sensitive and specific method to quantify metacaspase activity, making it an essential tool for basic research and drug discovery. The assay relies on the cleavage of the peptide sequence Val-Arg-Pro-Arg (VRPR) from the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC) by active metacaspases. The resulting free AMC fluoresces upon excitation, and the signal intensity is directly proportional to the enzyme's activity.
Principle of the Assay
The this compound substrate is a synthetic tetrapeptide, VRPR, which is recognized and cleaved by metacaspases after the arginine (R) residue. The N-terminus is acetylated (Ac) to prevent degradation by aminopeptidases. The C-terminus is conjugated to AMC. In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage by a metacaspase, AMC is released and its fluorescence can be measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[1][2]
Quantitative Data Summary
The optimal buffer composition for a metacaspase assay can vary depending on the specific metacaspase being studied. Below is a summary of typical buffer components and their concentration ranges compiled from various sources.
| Component | Concentration Range | Purpose | Notes |
| Buffer | 20-50 mM | Maintain pH | HEPES, Tris-HCl |
| pH | 5.5 - 8.5 | Optimal enzyme activity | Highly dependent on the specific metacaspase.[3][4][5] |
| NaCl | 100-150 mM | Maintain ionic strength | |
| Dithiothreitol (DTT) | 2-10 mM | Reducing agent for cysteine proteases | Essential for metacaspase activity.[6][7] |
| CaCl₂ | 0-10 mM | Divalent cation for activation | Some metacaspases are calcium-dependent for activation.[3][4][6] |
| Sucrose | 0-15% (w/v) | Stabilizer | Can enhance enzymatic activity.[3][6] |
| CHAPS | ~0.1% (w/v) | Detergent for cell lysis | Used in some protocols for sample preparation.[1] |
| This compound | 20-100 µM | Substrate | The final concentration should be optimized for the specific enzyme. |
Signaling Pathway
Metacaspases are key players in programmed cell death pathways. The following diagram illustrates a simplified, generic signaling pathway for metacaspase activation leading to PCD. Various stress signals can trigger an influx of calcium ions, which in turn can activate metacaspases, either directly or through other factors. Activated metacaspases then cleave specific cellular substrates, leading to the execution of PCD.
Caption: Simplified metacaspase activation pathway leading to programmed cell death.
Experimental Protocols
1. Reagent Preparation
-
Assay Buffer: A common starting point is 50 mM HEPES, pH 7.5, 100 mM NaCl, and 10 mM DTT. For calcium-dependent metacaspases, add 10 mM CaCl₂.[6][7] The optimal pH and calcium concentration should be determined empirically for the specific metacaspase.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[1] Store at -20°C, protected from light.
-
Enzyme Solution: Prepare a stock solution of the purified metacaspase in an appropriate buffer (e.g., the assay buffer without substrate). The optimal concentration of the enzyme will need to be determined experimentally.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO for generating a standard curve.[1] Store at -20°C.
2. Experimental Workflow
The following diagram outlines the general workflow for the this compound assay.
Caption: General experimental workflow for the this compound metacaspase assay.
3. Detailed Assay Protocol
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in assay buffer to generate a standard curve (e.g., 0, 0.1, 0.2, 0.5, 1, 2, 5, 10 µM).
-
Add 100 µL of each dilution to a well of a black, flat-bottom 96-well plate.
-
-
Enzyme Assay:
-
In a separate 96-well plate, add the following to each well:
-
X µL of Assay Buffer
-
Y µL of purified enzyme or cell lysate
-
(Optional) Z µL of inhibitor or vehicle control
-
Make up the final volume to 90 µL with Assay Buffer.
-
-
Pre-incubate the plate at the desired temperature (e.g., 30°C or 37°C) for 10-15 minutes.
-
To initiate the reaction, add 10 µL of this compound substrate (to a final concentration of 20-100 µM).
-
Immediately measure the fluorescence in a microplate reader (Excitation: 380 nm, Emission: 460 nm).[1]
-
For kinetic assays, record the fluorescence every 1-2 minutes for 30-60 minutes. For endpoint assays, incubate for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.
-
4. Data Analysis
-
Standard Curve: Plot the fluorescence intensity of the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is fluorescence, 'x' is concentration, and 'm' is the slope.
-
Enzyme Activity:
-
For kinetic assays, determine the rate of reaction (V₀) from the initial linear portion of the fluorescence versus time plot (slope).
-
For endpoint assays, subtract the fluorescence of a blank control (no enzyme) from the sample fluorescence.
-
Convert the fluorescence values (or rate) to the concentration of AMC produced using the standard curve equation.
-
Enzyme activity is typically expressed as µmol of AMC released per minute per mg of protein (µmol/min/mg).
-
Troubleshooting
-
High Background Fluorescence:
-
Check for contamination in the reagents.
-
Ensure the substrate has not been pre-cleaved.
-
Some buffers or compounds may be autofluorescent.
-
-
Low Signal:
-
Increase the enzyme concentration.
-
Increase the substrate concentration (up to the point of saturation).
-
Optimize the assay buffer pH and ionic strength.
-
Ensure the DTT is fresh and active.
-
-
Non-linear Kinetics:
-
Substrate depletion: use a lower enzyme concentration or a shorter reaction time.
-
Enzyme instability: add stabilizing agents like BSA or glycerol to the buffer.
-
Inhibitor presence in the sample.
-
By following these guidelines, researchers can reliably measure metacaspase activity and gain valuable insights into its role in various biological processes.
References
- 1. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel acidic pH-dependent metacaspase governs defense-response against pathogens in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Metacaspases with Trypsin-Like Activity and Their Putative Role in Programmed Cell Death in the Protozoan Parasite Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-VRPR-AMC in Metacaspase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of the fluorogenic substrate Ac-Val-Arg-Pro-Arg-AMC (Ac-VRPR-AMC) in the determination of metacaspase activity. Metacaspases are cysteine-dependent proteases found in plants, fungi, and protozoa that play crucial roles in programmed cell death (PCD) and other physiological processes.[1] Accurate measurement of their enzymatic activity is vital for understanding their biological function and for the development of potential therapeutic inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound and related substrates in metacaspase assays.
| Parameter | Value | Enzyme/Organism | Citation |
| Substrate | This compound | Arabidopsis thaliana metacaspase-9 (AtMC9) | [2] |
| kcat/Km | 4.6 x 10⁵ M⁻¹s⁻¹ | Arabidopsis thaliana metacaspase-9 (AtMC9) | [2] |
| Working Concentration | 50 µM | Arabidopsis thaliana metacaspase 5 (AtMC5) | [3][4] |
| Excitation Wavelength | 380 nm | General metacaspase assay | [5] |
| Emission Wavelength | 460 nm | General metacaspase assay | [5] |
| Alternative Substrates | Boc-GRR-AMC, Boc-GGR-AMC | Various recombinant metacaspases | [1] |
Experimental Protocols
Preparation of Reagents
a) this compound Stock Solution (3 mM): To prepare a 3 mM stock solution, dissolve 1 mg of this compound (MW: 725.85 g/mol ) in 460 µL of DMSO.[5] Aliquot and store at -20°C for up to 6 months.[5]
b) this compound Working Solution (1 mM): For the assay, a 1 mM working solution is typically used. Dilute the 3 mM stock solution 1:2 with 1x Lauber buffer.[5]
c) 5x Lauber Buffer:
-
50 mM HEPES
-
100 mM NaCl
-
10% Sucrose
-
0.1% CHAPS
-
Note: Prepare the buffer without DTT for the initial stock. DTT should be added fresh to the 1x Lauber buffer before use.[5]
d) 1x Lauber Buffer (Assay Buffer): Dilute the 5x Lauber buffer 1:4 with double-distilled water (DDW).[5] For the metacaspase activity assay, add DTT to a final concentration of 10 mM.[5] For example, add 10 µL of 1 M DTT to 1 mL of 1x Lauber buffer.
e) AMC Standard Stock Solution (1 M): Dissolve 0.175 mg of 7-amino-4-methylcoumarin (AMC) (MW: 175.18 g/mol ) in 1 mL of DMSO.[5] Aliquot and store at -20°C.[5]
Metacaspase Activity Assay Protocol
This protocol is adapted from Spungin et al., 2019 for the assessment of metacaspase activity in cell lysates.[5]
a) Sample Preparation (Cell Lysate):
-
Harvest cells and resuspend the pellet in 1 mL of ice-cold 1x Lauber buffer.
-
Sonicate the sample on ice for four cycles of 30 seconds with short pulses.
-
Centrifuge at 14,000 x g for 5 minutes at room temperature.
-
Transfer the supernatant to a fresh tube containing DTT (final concentration 10 mM) for immediate use or store at -80°C.
b) Assay Procedure:
-
Prepare a standard curve using the 1 M AMC stock solution with serial dilutions in 1x Lauber buffer. A typical concentration range is 0 to 15.6 µM.[5]
-
In a 96-well black microplate, add your cell lysate samples.
-
To initiate the reaction, add the this compound working solution to each well. The final substrate concentration will depend on the volume of lysate and substrate added. A final concentration of 50 µM has been reported for some metacaspases.[3][4]
-
Immediately place the plate in a fluorescence plate reader.
c) Measurement:
-
Set the excitation wavelength to 380 nm and the emission wavelength to 460 nm.[5]
-
Monitor the increase in fluorescence over time. Kinetic reads are recommended for 2-3 hours at 10-minute intervals to ensure the measurement is within the linear phase of the reaction.[5]
d) Data Analysis:
-
Subtract the blank readings (buffer and substrate without enzyme) from all measurements.
-
Use the AMC standard curve to convert the fluorescence units (RFU) to the concentration of released AMC (µM).
-
Calculate the rate of substrate cleavage (µM AMC/min) from the linear portion of the kinetic curve.
-
Normalize the activity to the total protein concentration of the lysate, which can be determined using a compatible protein assay like the BCA assay. The final units are typically expressed as µmol AMC/mg protein/min.[5]
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the metacaspase signaling pathway in plants and a general experimental workflow for the metacaspase activity assay.
Caption: Plant Metacaspase Signaling in Immunity.
References
- 1. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-VRPR-AMC Plate Reader Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VRPR-AMC (Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin) is a highly specific fluorogenic substrate for measuring the activity of certain cysteine proteases, particularly metacaspases.[1] Metacaspases are a family of proteases found in plants, fungi, and protozoa that are structurally related to metazoan caspases.[2] These enzymes play crucial roles in programmed cell death (PCD), stress responses, and immunity.[2][3] The assay principle is based on the enzymatic cleavage of the peptide sequence by a metacaspase, which liberates the fluorescent aminomethylcoumarin (AMC) group. The resulting increase in fluorescence can be monitored in real-time using a fluorescence plate reader, providing a sensitive and quantitative measure of enzyme activity.
Principle of the Assay
The this compound substrate is comprised of a tetrapeptide sequence (Val-Arg-Pro-Arg) that is recognized by specific metacaspases. This peptide is covalently linked to the fluorophore 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the arginine residue and AMC, the free AMC is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzymatic activity of the metacaspase.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway involving plant metacaspases in response to cellular stress and a typical experimental workflow for measuring metacaspase activity using this compound.
Caption: Simplified signaling pathway of plant metacaspase activation.
Caption: General experimental workflow for this compound assay.
Experimental Protocols
This section provides a detailed protocol for measuring metacaspase activity using this compound with either purified enzyme or cell lysates.
Materials:
-
This compound substrate (stock solution in DMSO)
-
Purified metacaspase or cell lysate containing metacaspase activity
-
Assay Buffer (e.g., 50 mM HEPES or Tris-HCl, pH 7.5, containing 10 mM DTT and 10 mM CaCl₂)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader
Protocol for Purified Enzyme:
-
Prepare Reagents:
-
Prepare the assay buffer and store it on ice.
-
Dilute the purified metacaspase to the desired concentration in cold assay buffer immediately before use.
-
Prepare a working solution of this compound in assay buffer. The final concentration in the well typically ranges from 10 to 100 µM.
-
-
Assay Setup:
-
Pipette 50 µL of the diluted enzyme solution into the wells of the microplate.
-
Include a negative control with assay buffer only (no enzyme).
-
To initiate the reaction, add 50 µL of the this compound working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C or room temperature).
-
Measure the fluorescence intensity kinetically over a period of 30 to 60 minutes, with readings taken every 1-2 minutes.
-
Protocol for Cell Lysates:
-
Cell Lysis:
-
Harvest cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer compatible with the assay) on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Dilute the cell lysate to an appropriate concentration in the assay buffer. The optimal amount of lysate should be determined empirically.
-
Pipette 50 µL of the diluted cell lysate into the wells of the microplate.
-
Include a negative control with lysis buffer only.
-
Add 50 µL of the this compound working solution to each well to start the reaction.
-
-
Measurement:
-
Follow the same measurement procedure as for the purified enzyme.
-
Plate Reader Settings
Optimal plate reader settings are crucial for obtaining high-quality data. The following table provides recommended settings for an this compound assay.
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 355-380 nm | The optimal excitation wavelength for AMC is around 355 nm, but a broader range can be used.[4] |
| Emission Wavelength | 440-460 nm | The emission maximum of free AMC is approximately 440-460 nm.[4][5] |
| Read Type | Kinetic | Kinetic reads are essential for determining the initial reaction velocity. |
| Read Interval | 1-2 minutes | Frequent readings are necessary to accurately capture the initial linear phase of the reaction. |
| Read Duration | 30-60 minutes | The duration should be long enough to establish a clear linear rate. |
| Gain/Sensitivity | Optimize for your instrument | Adjust the gain to maximize the signal-to-noise ratio without saturating the detector.[6][7] An automatic gain adjustment on the well with the highest expected signal is recommended.[6] |
| Plate Shaking | Optional (before first read) | A brief shake can ensure proper mixing of reagents. |
| Temperature | 25-37°C | Maintain a constant temperature throughout the assay. |
Data Presentation and Analysis
The raw data, typically in relative fluorescence units (RFU), should be plotted against time. The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of this curve. For comparison between different samples, the activity can be normalized to the protein concentration (for cell lysates) or enzyme concentration (for purified enzyme).
Example Quantitative Data:
The following table summarizes example kinetic parameters for metacaspases with the this compound substrate.
| Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| Arabidopsis thaliana Metacaspase 9 (AtMC9) | This compound | - | - | 4.6 x 10⁴ | [8] |
Troubleshooting
-
High Background Fluorescence:
-
Check the purity of the substrate and buffer components.
-
Use a plate reader with appropriate filters to minimize light leakage.
-
-
No or Low Signal:
-
Verify the activity of the enzyme.
-
Increase the enzyme or substrate concentration.
-
Optimize the gain setting on the plate reader.[7]
-
-
Non-linear Reaction Rate:
-
The substrate may be depleted. Use a lower enzyme concentration or a shorter reaction time.
-
The enzyme may be unstable under the assay conditions.
-
By following these detailed application notes and protocols, researchers can reliably and accurately measure metacaspase activity, contributing to a better understanding of their roles in various biological processes and facilitating the discovery of novel therapeutic agents.
References
- 1. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolutionary Diversity and Function of Metacaspases in Plants: Similar to but Not Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Signaling in Plant Programmed Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–function study of a Ca2+-independent metacaspase involved in lateral root emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. glpbio.com [glpbio.com]
Application Notes and Protocols for Ac-VRPR-AMC in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VRPR-AMC (Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic substrate specifically designed for the sensitive and continuous assay of Type II metacaspases. Metacaspases are cysteine-dependent proteases found in plants, fungi, and protozoa that play crucial roles in programmed cell death (PCD), stress responses, and innate immunity.[1][2][3] Unlike caspases, which cleave after aspartic acid residues, metacaspases exhibit a strict specificity for cleaving after basic amino acids, primarily arginine and lysine, at the P1 position. The cleavage of the Arg-AMC bond in this compound by an active metacaspase releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule, providing a robust and quantifiable signal that is directly proportional to enzyme activity. This property makes this compound an ideal tool for high-throughput screening (HTS) of compound libraries to identify novel metacaspase inhibitors.
Target Enzymes and Biological Relevance
The primary targets for this compound are Type II metacaspases. In the model plant Arabidopsis thaliana, these include AtMC4 and AtMC9.
-
AtMC4: This metacaspase is a key regulator of Ca²⁺-dependent programmed cell death and is involved in the plant's immune response to pathogens.[3][4] Its activation is a critical step in initiating defense mechanisms.
-
AtMC9: This enzyme is implicated in various developmental processes and stress responses.
The absence of metacaspases in mammals makes them attractive therapeutic targets for diseases caused by pathogenic fungi and protozoa.
High-Throughput Screening (HTS) Assay Principle
The HTS assay using this compound is based on the detection of a fluorescent signal generated upon substrate cleavage. In a typical inhibitor screening setup, the metacaspase enzyme is pre-incubated with compounds from a chemical library before the addition of the this compound substrate. A decrease in the rate of fluorescence generation compared to a control (enzyme without inhibitor) indicates potential inhibition of the metacaspase activity.
Data Presentation
Quantitative Data from Inhibitor Screening
The following table summarizes the inhibitory activities of various compounds against different metacaspases identified through screening assays utilizing this compound or similar substrates.
| Compound ID | Target Metacaspase | Substrate | IC₅₀ (µM) | Screening Format | Reference |
| Compound 12 | A. thaliana AtMC4 | This compound | 54 | HTS | (Selective Inhibition of Metacaspase 4 in Arabidopsis Thaliana - DiVA portal) |
| TDP6 | A. thaliana AtMC9 | VRPR-AMC | < 200 | HTS | (Structure–function study of a Ca2+-independent metacaspase involved in lateral root emergence - PMC) |
Note: IC₅₀ values are highly dependent on assay conditions (e.g., enzyme and substrate concentrations, incubation time).
Experimental Protocols
General Metacaspase Activity Assay
This protocol can be adapted for HTS by miniaturizing the reaction volumes and using multi-well plates.
Materials:
-
Recombinant metacaspase (e.g., AtMC4)
-
This compound substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10% (v/v) glycerol, 5 mM DTT
-
For Ca²⁺-dependent metacaspases (e.g., AtMC4): 10 mM CaCl₂
-
DMSO (for dissolving compounds)
-
Black, flat-bottom 96- or 384-well plates
-
Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the metacaspase enzyme to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically by titration.
-
Prepare test compounds at various concentrations in DMSO.
-
-
Assay Protocol:
-
Add 2 µL of the test compound solution (or DMSO for controls) to the wells of the microplate.
-
Add 40 µL of the diluted enzyme solution to each well and mix gently.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the this compound substrate solution to each well. The final substrate concentration is typically at or below the Kₘ value.
-
Immediately start monitoring the fluorescence signal (Relative Fluorescence Units, RFU) at 380 nm excitation and 460 nm emission wavelengths in a kinetic mode for 30-60 minutes at 30°C.
-
High-Throughput Screening Protocol for Metacaspase Inhibitors
This protocol is designed for a 384-well format.
Assay Conditions:
-
Final Volume: 20 µL
-
Enzyme Concentration: To be determined empirically, should yield a robust signal-to-background ratio.
-
Substrate Concentration: Typically at the Kₘ value for the specific metacaspase.
-
Compound Concentration: e.g., 10 µM for a primary screen.
Procedure:
-
Plate Preparation:
-
Using an automated liquid handler, dispense 100 nL of test compounds dissolved in DMSO into the appropriate wells of a 384-well plate.
-
For control wells:
-
Negative Control (0% inhibition): Dispense 100 nL of DMSO.
-
Positive Control (100% inhibition): Dispense 100 nL of a known metacaspase inhibitor or omit the enzyme.
-
-
-
Enzyme Addition:
-
Dispense 10 µL of the metacaspase solution in Assay Buffer (containing CaCl₂ if required) to all wells.
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate at room temperature for 15 minutes.
-
-
Substrate Addition and Signal Detection:
-
Dispense 10 µL of the this compound solution in Assay Buffer to all wells to start the reaction.
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the kinetic rate of AMC release over 15-30 minutes at 30°C (Ex: 380 nm, Em: 460 nm).
-
Data Analysis and Quality Control for HTS
-
Calculate the rate of reaction (slope of RFU/min) for each well.
-
Normalize the data:
-
Percent inhibition = [1 - (Ratesample - Ratepositive control) / (Ratenegative control - Ratepositive control)] * 100
-
-
Z'-Factor Calculation: A key parameter to validate the quality of the HTS assay.
Mandatory Visualizations
Metacaspase Activation Signaling Pathway
Caption: Simplified signaling pathway of plant metacaspase activation in response to pathogen recognition.
Experimental Workflow for HTS of Metacaspase Inhibitors
Caption: High-throughput screening workflow for the identification of metacaspase inhibitors.
Conclusion
This compound is a robust and specific fluorogenic substrate for Type II metacaspases, making it an invaluable tool for high-throughput screening campaigns. The protocols and data presented here provide a comprehensive guide for researchers to establish and validate HTS assays for the discovery of novel metacaspase inhibitors, which hold promise as potential therapeutics for fungal and protozoan infections, as well as tools for studying fundamental biological processes in plants.
References
- 1. mdpi.com [mdpi.com]
- 2. Evolutionary Diversity and Function of Metacaspases in Plants: Similar to but Not Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for Ca2+-dependent activation of a plant metacaspase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. berstructuralbioportal.org [berstructuralbioportal.org]
- 5. researchgate.net [researchgate.net]
- 6. A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development of highly sensitive protease assay methods: Signal amplification through enzyme cascades - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing Ac-VRPR-AMC precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ac-VRPR-AMC in buffer solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound (Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily used to measure the activity of metacaspase-9. Upon cleavage by the enzyme between the arginine residue and the AMC group, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released, which can be detected by a fluorometer.
Q2: My this compound, which was dissolved in DMSO, precipitated when I added it to my aqueous assay buffer. Why did this happen?
This is a common issue known as "solvent-shift" precipitation. This compound is highly soluble in organic solvents like DMSO but may have limited solubility in aqueous buffers. When a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer, the local concentration of the peptide can exceed its solubility limit in the mixed solvent, causing it to precipitate.
Q3: What is the recommended storage condition for this compound solutions?
It is recommended to store this compound as a lyophilized powder at -20°C. If you have a stock solution in DMSO, it should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of AMC-containing peptides are generally not recommended for long-term storage and should ideally be prepared fresh for each experiment.
Q4: Can the trifluoroacetate (TFA) salt form of this compound affect my experiments?
Yes, the TFA counter-ion, often present from the peptide synthesis and purification process, can influence the solubility and biological activity of the peptide. While the TFA salt of this compound is reported to be highly soluble in water, TFA itself can be cytotoxic in cell-based assays and may alter the peptide's conformation, potentially affecting its interaction with the enzyme. For sensitive applications, consider using an acetate or HCl salt form of the peptide if available.
Troubleshooting Guide
Issue 1: Precipitation of this compound Upon Addition to Aqueous Buffer
Possible Causes:
-
High Final Concentration: The final concentration of this compound in the assay buffer exceeds its solubility limit.
-
Rapid Dilution: Adding the concentrated DMSO stock directly and quickly to the buffer can cause localized high concentrations and precipitation.
-
Buffer Composition: The pH, ionic strength, or specific components of your buffer may negatively impact the solubility of the peptide.
-
Low Temperature: Preparing or running the assay at a low temperature can decrease the solubility of the peptide.
Solutions:
| Solution | Detailed Steps |
| Optimize Final Concentration | Determine the lowest effective concentration of this compound for your assay to minimize the risk of precipitation. |
| Improve Dilution Technique | 1. Warm the DMSO stock solution to room temperature before use.2. Instead of adding the peptide stock directly to the full volume of buffer, first dilute the stock in a smaller volume of buffer while vortexing gently.3. Add this intermediate dilution to the final reaction mixture. |
| Modify Buffer Composition | 1. pH Adjustment: The solubility of peptides is often pH-dependent. Empirically test a range of pH values for your buffer (e.g., 6.5-8.0) to find the optimal pH for this compound solubility.2. Ionic Strength: High salt concentrations can sometimes decrease peptide solubility ("salting out"). Try reducing the salt concentration in your buffer if possible.3. Buffer Type: If using a phosphate buffer, consider switching to a Tris or HEPES-based buffer, as phosphate ions can sometimes interact with peptides and cause precipitation. |
| Increase Temperature | If your experiment allows, preparing the final solution and running the assay at room temperature or 37°C can improve solubility. Gentle warming of the buffer before adding the peptide can also help. |
| Use a Co-solvent | For particularly problematic precipitation, consider including a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in your final assay buffer. Ensure the solvent is compatible with your enzyme's activity. |
| Sonication | After adding the peptide to the buffer, brief sonication in a water bath can help to dissolve any small aggregates that may have formed. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Material: Lyophilized this compound, high-purity DMSO.
-
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the vial gently until the peptide is completely dissolved. Brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Solution and Prevention of Precipitation
-
Materials: this compound DMSO stock solution, assay buffer (e.g., Lauber Buffer).
-
Lauber Buffer Composition:
-
50 mM HEPES
-
100 mM NaCl
-
10% Sucrose
-
0.1% CHAPS
-
10 mM DTT (add fresh before use)
-
Adjust pH to 7.5
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Warm the assay buffer to the desired experimental temperature (e.g., room temperature or 37°C).
-
To prepare the final working solution, add the this compound stock solution dropwise to the assay buffer while gently vortexing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, try gentle warming or brief sonication.
-
Use the freshly prepared working solution in your assay immediately.
-
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation```dot
Caption: A step-by-step workflow for the preparation of this compound working solutions.
Technical Support Center: Optimizing AMC-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their 7-amino-4-methylcoumarin (AMC)-based assays.
Troubleshooting Guides
High background fluorescence and a low signal-to-noise ratio are common challenges in AMC-based assays. This section provides a systematic approach to identifying and resolving these issues.
Issue: High Background Fluorescence
High background can mask the true signal from your enzymatic reaction, leading to inaccurate and unreliable data. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps & Solutions |
| Autofluorescence of Assay Components | 1. Assay Buffer: Test the fluorescence of the assay buffer alone. If it is high, try a different buffer system or use high-purity reagents. Common buffers include Tris-HCl and HEPES.[1] 2. Substrate Instability: AMC-based substrates can hydrolyze spontaneously, especially at high pH. Prepare fresh substrate solutions and avoid prolonged storage. Consider optimizing the assay pH to balance enzyme activity and substrate stability.[2] 3. Test Compounds: Some test compounds are inherently fluorescent. Measure the fluorescence of the compound in the assay buffer without the enzyme or substrate. If it fluoresces at the AMC excitation/emission wavelengths, consider a counterscreen or a different assay format. |
| Contamination | 1. Reagents: Ensure all reagents, especially water and buffer components, are free from fluorescent contaminants. Use high-purity, nuclease-free water. 2. Microplates: Use black, opaque microplates designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[3] |
| Non-Specific Enzyme Activity | 1. Protease Contamination: If your enzyme preparation is not pure, contaminating proteases may cleave the AMC substrate. Include a negative control with a specific inhibitor for your enzyme of interest to assess non-specific cleavage.[4] |
| Sub-optimal Instrument Settings | 1. Gain Settings: An excessively high gain setting on the plate reader can amplify background noise. Optimize the gain using a positive control (e.g., a known concentration of free AMC) to ensure the signal is within the linear range of the detector.[5] 2. Excitation/Emission Wavelengths: Ensure the wavelengths are set correctly for AMC (Excitation: ~340-360 nm, Emission: ~440-460 nm).[1] |
Issue: Low Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio indicates that the specific signal from the enzymatic reaction is not sufficiently distinguishable from the background noise.
| Potential Cause | Troubleshooting Steps & Solutions |
| Sub-optimal Enzyme Concentration | 1. Enzyme Titration: The enzyme concentration should be in the linear range of the assay. If the concentration is too low, the signal will be weak. If it is too high, the reaction may proceed too quickly, or substrate depletion may occur. Perform an enzyme titration to determine the optimal concentration that provides a robust signal over the desired time course. |
| Sub-optimal Substrate Concentration | 1. Substrate Titration: The substrate concentration affects the reaction rate. For kinetic assays, the substrate concentration is typically at or below the Michaelis constant (Km) to ensure the reaction rate is proportional to enzyme activity. For endpoint assays, a higher concentration may be used to ensure the reaction proceeds to a detectable level. Perform a substrate titration to find the optimal concentration for your specific assay.[6] |
| Inappropriate Assay Buffer Composition | 1. pH and Ionic Strength: The pH and ionic strength of the buffer can significantly impact enzyme activity. Optimize the buffer composition to ensure it is optimal for your specific enzyme.[1][7] 2. Additives: Some enzymes require cofactors or are sensitive to certain ions. Ensure your buffer contains all necessary components and lacks any inhibitory substances. The addition of a non-ionic detergent like Tween-20 (e.g., 0.01-0.05%) can sometimes reduce non-specific binding and improve the S/N ratio.[8] |
| Incorrect Incubation Time and Temperature | 1. Time Course Experiment: Perform a time-course experiment to determine the optimal incubation time where the reaction is still in the linear phase and the signal is sufficiently above background. 2. Temperature Optimization: Most enzymatic reactions are sensitive to temperature. Ensure the incubation temperature is optimal for your enzyme and is kept consistent across experiments. |
| Solvent Effects (e.g., DMSO) | 1. Solvent Concentration: If your test compounds are dissolved in a solvent like DMSO, high concentrations can inhibit enzyme activity or affect the fluorescence of AMC. Keep the final solvent concentration consistent across all wells and as low as possible (typically ≤1%). Run a solvent tolerance curve to determine the maximum acceptable concentration.[9][10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for AMC?
A1: The optimal excitation wavelength for 7-amino-4-methylcoumarin (AMC) is typically in the range of 340-360 nm, and the optimal emission wavelength is in the range of 440-460 nm.[1] It is recommended to confirm the optimal settings for your specific instrument and assay conditions.
Q2: How can I prepare a standard curve for my AMC-based assay?
A2: A standard curve is essential for converting relative fluorescence units (RFU) to the concentration of the product (free AMC). To prepare a standard curve, create a serial dilution of a known concentration of free AMC in your assay buffer. The concentrations should span the expected range of your experimental samples. Run the standards on the same plate as your samples and plot the fluorescence intensity against the AMC concentration.[12]
Q3: What type of microplate should I use for AMC-based assays?
A3: For fluorescence intensity assays, it is highly recommended to use opaque, black microplates.[3] Black plates minimize background fluorescence and prevent light from scattering to adjacent wells (crosstalk), which can significantly improve the signal-to-noise ratio.[3]
Q4: My substrate seems to be precipitating in the assay buffer. What can I do?
A4: Some AMC-conjugated peptide substrates have limited solubility in aqueous buffers. If you observe precipitation, you may need to dissolve the substrate in a small amount of an organic solvent like DMSO first and then dilute it into the assay buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your assay (typically ≤1%).[9][10][11] Alternatively, some substrates may require a specific buffer composition for optimal solubility.
Q5: How do I differentiate between true inhibitors and compounds that interfere with the assay?
A5: Assay interference is a common source of false-positive results in high-throughput screening. To identify interfering compounds, you can perform a counterscreen. This involves testing the compound's effect on the fluorescence of free AMC directly, without the enzyme or substrate present. You can also run the enzymatic reaction to completion and then add the compound to see if it quenches the fluorescence of the product. True inhibitors will reduce the rate of the enzymatic reaction, while interfering compounds will affect the fluorescence signal directly.
Quantitative Data Tables
Table 1: Effect of Enzyme Concentration on Signal-to-Noise Ratio (Illustrative Data)
This table illustrates the typical relationship between enzyme concentration and the signal-to-noise (S/N) ratio in an AMC-based protease assay. Optimal enzyme concentration will vary depending on the specific enzyme and substrate.
| Enzyme Concentration (nM) | Signal (RFU) | Background (RFU) | S/N Ratio (Signal/Background) |
| 0 | 50 | 50 | 1.0 |
| 1 | 150 | 52 | 2.9 |
| 5 | 650 | 55 | 11.8 |
| 10 | 1200 | 58 | 20.7 |
| 20 | 2300 | 60 | 38.3 |
| 50 | 4500 | 65 | 69.2 |
| 100 | 6000 | 70 | 85.7 |
Note: Data are illustrative and intended to demonstrate the general trend. Actual values will depend on the specific assay conditions.
Table 2: Effect of Substrate Concentration on Initial Reaction Velocity (Illustrative Data)
This table shows an example of how varying the AMC-substrate concentration can affect the initial reaction velocity, which is directly related to the signal strength. The optimal substrate concentration often depends on the enzyme's Michaelis-Menten constant (Km).
| Substrate Concentration (µM) | Initial Velocity (RFU/min) |
| 0.1 | 50 |
| 0.5 | 220 |
| 1 | 400 |
| 5 | 1250 |
| 10 (Km) | 1500 |
| 20 | 2000 |
| 50 | 2200 |
| 100 | 2250 |
Note: Data are illustrative. For kinetic assays, concentrations around the Km are often used.[6]
Table 3: Effect of DMSO Concentration on a Fluorescence-Based Assay (Illustrative Data)
This table illustrates the potential impact of Dimethyl Sulfoxide (DMSO) on both the signal and background of a fluorescence assay. High concentrations of DMSO can lead to a decrease in signal and an increase in background.
| DMSO Concentration (%) | Signal (RFU) | Background (RFU) | S/N Ratio |
| 0 | 2500 | 100 | 25.0 |
| 0.5 | 2450 | 105 | 23.3 |
| 1 | 2300 | 110 | 20.9 |
| 2 | 2000 | 120 | 16.7 |
| 5 | 1500 | 150 | 10.0 |
| 10 | 900 | 200 | 4.5 |
Note: Data are illustrative and synthesized from qualitative descriptions in the literature. The exact effect of DMSO can vary significantly depending on the specific enzyme, substrate, and assay conditions.[9][10][11]
Experimental Protocols
Protocol 1: General AMC-Based Protease Assay
This protocol provides a general workflow for measuring protease activity using a fluorogenic AMC-peptide substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your protease of interest (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).[13]
-
Enzyme Stock Solution: Prepare a concentrated stock solution of your protease in assay buffer.
-
Substrate Stock Solution: Dissolve the AMC-peptide substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Free AMC Standard: Prepare a stock solution of free AMC in DMSO (e.g., 1 mM) for generating a standard curve.
-
-
Assay Procedure:
-
Prepare serial dilutions of the free AMC standard in assay buffer in a black 96-well plate.
-
In separate wells, add the desired amount of assay buffer.
-
Add your test compounds (inhibitors or activators) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control.
-
Add the enzyme to the wells containing the test compounds and buffer. The final volume should be kept consistent.
-
Pre-incubate the plate at the desired temperature for a set period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the AMC-peptide substrate to all wells. The final substrate concentration should be optimized for your assay.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate intervals (for kinetic assays) or at a single time point (for endpoint assays). Use an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme or with a fully inhibited enzyme) from all readings.
-
Use the AMC standard curve to convert the fluorescence readings (RFU) into the concentration of the product formed.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
-
Calculate the percent inhibition or activation relative to the vehicle control.
-
Protocol 2: Optimizing Enzyme Concentration
-
Prepare Reagents: Prepare assay buffer and substrate solution at a fixed, optimized concentration.
-
Enzyme Dilution Series: Create a serial dilution of your enzyme stock solution in assay buffer. The concentration range should be broad enough to identify the linear range of the assay.
-
Assay Setup: In a black 96-well plate, add the assay buffer and the substrate to each well.
-
Initiate Reaction: Add the different concentrations of the enzyme to respective wells to start the reaction. Include a no-enzyme control for background measurement.
-
Measure Fluorescence: Read the fluorescence intensity over time.
-
Analyze Data: Plot the initial reaction velocity (or endpoint fluorescence) against the enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot, providing a robust signal without rapid substrate depletion.
Visualizations
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 6. researchgate.net [researchgate.net]
- 7. explorationpub.com [explorationpub.com]
- 8. arp1.com [arp1.com]
- 9. A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05038J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. static.igem.org [static.igem.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ac-VRPR-AMC Hydrolysis Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the hydrolysis of the fluorogenic substrate Ac-VRPR-AMC.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound hydrolysis?
The optimal pH for this compound hydrolysis is dependent on the specific enzyme being assayed. For instance, Arabidopsis thaliana Metacaspase 5 (AtMC5) exhibits optimal activity at pH 7.0 when using a Boc-VRPR-AMC substrate.[1] In contrast, Arabidopsis thaliana Metacaspase 9 (AtMC9) shows maximal activity at a more acidic pH of 5.5.[1][2][3][4][5] Therefore, it is crucial to determine the optimal pH for your specific enzyme and experimental conditions.
Q2: How do I determine the optimal pH for my enzyme with this compound?
To determine the optimal pH, you should measure the enzyme's activity across a range of pH values. A general protocol involves preparing a series of buffers with overlapping pH ranges to ensure a continuous gradient. The enzyme activity is then assayed at each pH, and the pH at which the highest activity is observed is considered the optimum.
Q3: What buffer systems should I use to test a wide pH range?
It is important to use buffers that are effective in the desired pH range. A suggested set of buffers to cover a broad pH spectrum is:
-
100 mM Acetate buffer (pH 4.0–5.5)
-
100 mM MES buffer (pH 6.0–6.5)
-
100 mM HEPES buffer (pH 7.0–8.0)[6]
-
100 mM CAPS buffer (pH 9.5–11.0)[6]
Q4: Can the this compound substrate be unstable at certain pH values?
Quantitative Data on pH Effect
The following table summarizes the effect of pH on the relative hydrolysis rate of Boc-VRPR-AMC by Arabidopsis thaliana Metacaspase 5 (AtMC5), based on published data.[1]
| pH | Relative Hydrolysis Rate (%) |
| 5.0 | ~ 40% |
| 6.0 | ~ 80% |
| 7.0 | 100% |
| 8.0 | ~ 75% |
| 9.0 | ~ 50% |
Note: This data is specific to AtMC5 and should be used as a reference. The optimal pH for other enzymes may vary.
Experimental Protocols
Detailed Methodology for Determining Optimal pH of this compound Hydrolysis
This protocol outlines the steps to determine the optimal pH for your enzyme of interest using the this compound substrate.
Materials:
-
Purified enzyme of interest
-
This compound substrate
-
A series of buffers covering the desired pH range (e.g., Acetate, MES, HEPES, Tris-HCl, CAPS)
-
96-well black microtiter plates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Buffer Preparation: Prepare a series of 100 mM buffers with overlapping pH ranges (e.g., in 0.5 pH unit increments).
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in each of the prepared buffers to the desired final concentration.
-
Enzyme Preparation: Dilute the purified enzyme to the desired concentration in each of the prepared buffers. Keep the enzyme on ice until use.
-
Assay Setup:
-
In a 96-well black microtiter plate, add the diluted enzyme solution for each pH to be tested.
-
Include a "no-enzyme" control for each pH to measure background fluorescence.
-
Initiate the reaction by adding the this compound substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings every 1-2 minutes. The excitation and emission wavelengths should be set around 380 nm and 460 nm, respectively.
-
-
Data Analysis:
-
For each pH, subtract the background fluorescence (from the "no-enzyme" control) from the enzyme-containing wells.
-
Determine the initial rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Plot the initial reaction rates against the corresponding pH values. The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under these conditions.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal | Sub-optimal pH: The pH of the assay buffer is not optimal for enzyme activity. | Perform a pH optimization experiment as described in the protocol above to determine the optimal pH for your enzyme. |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Test the enzyme activity with a known positive control if available. | |
| Incorrect Wavelength Settings: The fluorescence reader is not set to the correct excitation and emission wavelengths for AMC. | Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm. | |
| High Background Fluorescence | Substrate Instability: The this compound substrate may be hydrolyzing non-enzymatically at the tested pH. | Run a "no-enzyme" control for each pH to quantify the rate of non-enzymatic hydrolysis. Subtract this background rate from your experimental data. |
| Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. | |
| Poor Reproducibility | Inaccurate Pipetting: Inconsistent volumes of enzyme or substrate can lead to variability. | Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting errors. |
| Temperature Fluctuations: Variations in the assay temperature can affect enzyme activity. | Ensure the microplate reader maintains a stable temperature throughout the experiment. Pre-incubate all reagents at the assay temperature. | |
| Buffer Capacity Exceeded: The buffering capacity may be insufficient, leading to pH shifts during the reaction. | Use a buffer concentration that is sufficient to maintain the pH, typically in the range of 50-100 mM.[8] |
Visual Guides
Caption: Workflow for determining the optimal pH for this compound hydrolysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure–function study of a Ca2+-independent metacaspase involved in lateral root emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural determinants for pH-dependent activation of a plant metacaspase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arabidopsis METACASPASE9 Degradome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activity-based probes trap early active intermediates during metacaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Metacaspase Activity Assay Technical Support Center
Welcome to the technical support center for metacaspase activity assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no metacaspase activity in my assay?
A1: Several factors can contribute to lower-than-expected or absent metacaspase activity. These include:
-
Incorrect Substrate: Metacaspases exhibit strict specificity for arginine (Arg) or lysine (Lys) at the P1 position of their substrates.[1][2][3][4] Using caspase-specific substrates, which have an aspartate (Asp) at the P1 position, will not result in cleavage by metacaspases.[2][5]
-
Suboptimal pH: The optimal pH for metacaspase activity is generally between 7.0 and 8.5.[1] Significant deviations from this range can lead to reduced or no activity.
-
Insufficient Calcium: Many metacaspases are calcium-dependent for their activity.[6][7] Ensure that your assay buffer contains an adequate concentration of Ca²⁺ ions.
-
Enzyme Instability: Metacaspases can be unstable. It is crucial to keep plant tissues on liquid nitrogen before protein extraction and to denature the protein lysate quickly to prevent degradation.[8] The inclusion of sucrose in the assay buffer can also enhance protein stability and activity.[9]
-
Inactive Metacaspase: The metacaspase in your sample may be in an unprocessed, less active form. Some metacaspases require processing for full activity, especially towards larger protein substrates.[10]
Q2: I am observing high background fluorescence in my assay. What could be the cause and how can I reduce it?
A2: High background fluorescence can be caused by several factors:
-
Substrate Autohydrolysis: The fluorogenic substrate may be unstable and hydrolyze spontaneously in your assay buffer. This can be tested by incubating the substrate in the assay buffer without the enzyme.
-
Contaminating Proteases: The cell lysate or purified enzyme preparation may contain other proteases that can cleave the substrate.[11][12]
-
Non-specific Binding: The substrate or the cleaved fluorophore may bind non-specifically to components of the reaction mixture or the microplate.
To reduce background, consider the following:
-
Use a buffer-only control (no enzyme) to determine the rate of substrate autohydrolysis.
-
Include a control with a broad-spectrum protease inhibitor cocktail (excluding inhibitors of cysteine proteases if your metacaspase is one) to assess the contribution of contaminating proteases.
-
Test different types of microplates (e.g., non-binding surfaces).
Q3: How can I be sure that the activity I am measuring is from a metacaspase and not another protease?
A3: Differentiating metacaspase activity from that of other proteases is crucial for accurate results. Here are some strategies:
-
Substrate Specificity: Use a highly specific fluorogenic substrate for metacaspases, such as Ac-VRPR-AMC.[2][13]
-
Inhibitor Studies: Use specific inhibitors to confirm the identity of the protease. While highly specific metacaspase inhibitors are still under development, you can use a panel of inhibitors to rule out other protease classes. For example, metacaspases are generally insensitive to caspase-specific inhibitors like Z-VAD-fmk but can be inhibited by some serine protease inhibitors like leupeptin and antipain.[1]
-
Genetic Knockout/Knockdown: If working with a model organism, using a metacaspase knockout or knockdown line as a negative control is a powerful way to confirm that the measured activity is due to the metacaspase of interest.
Q4: Can I use a caspase activity assay kit to measure metacaspase activity?
A4: No, this is a common pitfall. Caspase activity assays are designed to detect proteases that cleave after an aspartate residue.[14] Metacaspases, however, cleave after arginine or lysine.[1][3][15] Therefore, caspase-specific substrates and kits are not suitable for measuring metacaspase activity and will likely yield false-negative results.[2][4][5]
Troubleshooting Guides
Problem 1: High variability between technical replicates.
| Possible Cause | Troubleshooting Step |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Incomplete mixing | Ensure thorough mixing of reagents in each well before starting the measurement. |
| Temperature fluctuations | Use a temperature-controlled plate reader or incubate plates in a stable environment. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
Problem 2: Non-linear reaction progress curves.
| Possible Cause | Troubleshooting Step |
| Substrate depletion | Use a lower enzyme concentration or a higher initial substrate concentration. Ensure the total substrate consumed is less than 10-15% of the initial concentration. |
| Enzyme instability | Reduce the assay time. Perform a Selwyn test to check for enzyme stability over the course of the assay.[16] |
| Product inhibition | Dilute the sample to reduce the concentration of the accumulating product. |
| Photobleaching of the fluorophore | Reduce the intensity of the excitation light or the frequency of measurements. |
Experimental Protocols
General Metacaspase Activity Assay Protocol
This protocol is a general guideline and may require optimization for specific metacaspases and sample types.
-
Prepare Cell Lysate:
-
Harvest cells and wash with an appropriate buffer.
-
Resuspend the cell pellet in a lysis buffer (e.g., Lauber buffer: 50 mM HEPES, 100 mM NaCl, 10% Sucrose, 0.1% CHAPS).[13]
-
Lyse the cells using a suitable method (e.g., sonication on ice).[2]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[2]
-
Determine the total protein concentration of the lysate.[2]
-
-
Set up the Assay:
-
In a microplate, add the cell lysate (normalized for total protein content).
-
Add the assay buffer, which should include DTT (e.g., 5 µl of 1 M DTT) and the appropriate concentration of CaCl₂.[2][9]
-
Include necessary controls:
-
Buffer blank (no enzyme)
-
Negative control (e.g., lysate from a metacaspase-deficient mutant)
-
Inhibitor control
-
-
-
Initiate the Reaction:
-
Measure Fluorescence:
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence over time).
-
Normalize the activity to the total protein concentration (e.g., µM AMC min⁻¹ mg⁻¹ protein).[2]
-
Quantitative Data Summary
| Parameter | Metacaspases | Caspases | Reference |
| P1 Substrate Specificity | Arginine (Arg) or Lysine (Lys) | Aspartic Acid (Asp) | [1][2][3][15] |
| Optimal pH | 7.0 - 8.5 | Varies, often slightly acidic to neutral | [1] |
| Calcium Dependence | Often Ca²⁺-dependent | Generally Ca²⁺-independent | [6][7] |
| Inhibition by Z-VAD-fmk | Insensitive | Sensitive | [1] |
Visual Guides
Caption: Comparison of Metacaspase and Caspase activation and substrate specificity.
Caption: Troubleshooting workflow for low or no metacaspase activity.
References
- 1. The Role of Metacaspases and Other Proteins Involved in the Apoptosis of Leishmania: Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–function study of a Ca2+-independent metacaspase involved in lateral root emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Metacaspase Activity in Phytoplankton [en.bio-protocol.org]
- 6. Evolutionary Diversity and Function of Metacaspases in Plants: Similar to but Not Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Substrate specificity and the effect of calcium on Trypanosoma brucei metacaspase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of Damage-Activated Metacaspase Activity by Western Blot in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Processing of metacaspase 2 from Trypanosoma brucei (TbMCA2) broadens its substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Video: Sigma's Non-specific Protease Activity Assay - Casein as a Substrate [jove.com]
- 13. Assessment of Metacaspase Activity in Phytoplankton [bio-protocol.org]
- 14. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Metacaspases versus caspases in development and cell fate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening and Identification of Metacaspase Inhibitors: Evaluation of Inhibition Mechanism and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ac-VRPR-AMC Metacaspase Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the fluorogenic substrate Ac-VRPR-AMC to measure metacaspase activity. Our goal is to help you achieve consistent and reliable results by addressing common sources of variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorogenic substrate used to measure the activity of metacaspases, a type of cysteine protease.[1][2] The substrate consists of a four-amino-acid peptide (Val-Arg-Pro-Arg) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When a metacaspase cleaves the peptide sequence, the AMC molecule is released, resulting in a significant increase in fluorescence. This fluorescence signal is directly proportional to the enzymatic activity of the metacaspase in the sample.[3]
Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The optimal excitation wavelength for AMC is approximately 380 nm, and the optimal emission wavelength is around 460 nm.[3] It is recommended to confirm the optimal wavelengths for your specific plate reader.
Q3: What type of microplate should I use for this assay?
For fluorescence-based assays, it is best to use black, opaque-walled microplates.[4][5] These plates minimize light scatter and bleed-through between wells, which can be a significant source of background noise and variability.
Q4: How should I prepare and store the this compound substrate?
The this compound substrate is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is important to store this stock solution, as well as any unused substrate, protected from light at -20°C or -80°C to prevent degradation.[3][6] When preparing working solutions, thaw the stock solution completely and mix it gently before use.[5]
Troubleshooting Guide
High variability in this compound assay results can arise from several factors, from sample preparation to data analysis. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The this compound substrate may be degrading spontaneously over time. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. 3. Incorrect Plate Type: Using clear or white plates can lead to high background due to light scatter. | 1. Run a "substrate blank" control (assay buffer + substrate, no enzyme) with every experiment.[3] If the background is high, consider preparing fresh substrate. 2. Prepare fresh buffers with high-purity water and reagents. 3. Use black, opaque-walled microplates suitable for fluorescence assays.[4][5] |
| Inconsistent Results Between Wells (High CV%) | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or other reagents. 2. Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. 3. Incomplete Mixing: Reagents may not be thoroughly mixed in each well. | 1. Use calibrated pipettes and be sure to mix all components thoroughly before aliquoting.[5] Prepare a master mix for reagents to be added to multiple wells to ensure consistency. 2. Ensure the plate is incubated at a stable and uniform temperature. Pre-warm all reagents and the plate to the assay temperature before starting the reaction.[7] 3. Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker for a few seconds.[3] |
| Low or No Fluorescence Signal | 1. Inactive Enzyme: The metacaspase may have lost its activity due to improper storage or handling. 2. Suboptimal Assay Conditions: The pH, ionic strength, or other buffer components may not be optimal for the specific metacaspase being studied.[8][9] 3. Presence of Inhibitors: The sample may contain inhibitors of metacaspase activity. | 1. Handle the enzyme according to the manufacturer's instructions, typically keeping it on ice.[3] Aliquot the enzyme to avoid repeated freeze-thaw cycles. 2. Optimize the assay buffer. Different metacaspases have different pH optima (see Table 1). Some may also require specific ions, like Ca²⁺, for activity.[8][10] 3. Run a control with a known active metacaspase to ensure the assay components are working. If possible, purify the sample to remove potential inhibitors. |
| Rapid Signal Plateau | 1. Substrate Depletion: The enzyme concentration may be too high, leading to rapid consumption of the substrate. 2. Product Inhibition: The cleaved AMC or peptide fragment may be inhibiting the enzyme. | 1. Reduce the enzyme concentration to ensure the reaction remains in the linear range for the duration of the measurement.[8] It is crucial to operate under initial velocity conditions. 2. Perform a time-course experiment to identify the linear phase of the reaction and take measurements within this window.[3] |
Table 1: Optimal pH for Select Metacaspases
| Metacaspase | Organism | Optimal pH | Reference(s) |
| AtMC4 | Arabidopsis thaliana | 7.5 | [8] |
| AtMC9 | Arabidopsis thaliana | 5.5 | [8][11][12] |
| AtMC5 | Arabidopsis thaliana | 7.0 | [8][10] |
| SlMC8 | Solanum lycopersicum (tomato) | 5.0 - 6.0 | [9] |
Experimental Protocols
Standard this compound Metacaspase Activity Assay
This protocol is a general guideline and should be optimized for your specific enzyme and experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: The composition of the assay buffer should be optimized for the metacaspase of interest. A common starting point is 50 mM Tris-HCl or HEPES buffer with a pH suitable for your enzyme (see Table 1). The buffer may also need to be supplemented with additives like DTT, CaCl₂, or sucrose.[3][10]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
AMC Standard Stock Solution: Prepare a 1 M stock of AMC in a suitable solvent to create a standard curve.[3]
2. Standard Curve Preparation:
-
Perform serial dilutions of the AMC standard stock solution in assay buffer to generate a range of concentrations (e.g., 0-100 µM).
-
Add the same volume of each standard to the wells of the microplate as the experimental samples.
3. Sample Preparation:
-
Prepare cell or tissue lysates according to your established protocols. Ensure the lysis buffer is compatible with the metacaspase assay.
-
Determine the protein concentration of the lysates to normalize the enzyme activity.
4. Assay Procedure:
-
In a black 96-well microplate, add your samples (e.g., 50 µg of protein diluted in assay buffer).
-
Include the following controls:
-
Sample Blank: Sample + assay buffer (no substrate).
-
Substrate Blank: Assay buffer + substrate (no sample).
-
Solvent Control: If your substrate is in DMSO, include a control with the same final concentration of DMSO.[3]
-
-
Initiate the reaction by adding the this compound substrate to all wells to a final concentration of 50 µM.
-
Incubate the plate at the optimal temperature for your enzyme.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) kinetically over a set period (e.g., every 5 minutes for 1-2 hours) or as an endpoint reading after a fixed incubation time that is within the linear range of the reaction.[3]
5. Data Analysis:
-
Subtract the background fluorescence (from the substrate blank) from all readings.
-
Use the AMC standard curve to convert the fluorescence readings of your samples into the concentration of AMC produced.
-
Calculate the reaction velocity (e.g., in µM AMC/min) from the linear portion of the kinetic curve.
-
Normalize the activity to the protein concentration of your samples (e.g., µmol AMC/min/mg protein).
Visualizations
Experimental Workflow for this compound Assay
Caption: A typical workflow for a metacaspase activity assay using this compound.
Simplified Metacaspase Signaling in Plant Defense
Caption: Metacaspase activation in plant programmed cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A novel acidic pH-dependent metacaspase governs defense-response against pathogens in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. Structural determinants for pH-dependent activation of a plant metacaspase - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-VRPR-AMC Assay Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Ac-VRPR-AMC assay, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay used for?
A1: The this compound assay is a fluorometric method used to measure the activity of metacaspases.[1][2] this compound is a synthetic peptide substrate that is specifically cleaved by metacaspases.[1] Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence.[1][3]
Q2: What is the principle of the this compound assay?
A2: The substrate this compound consists of a peptide sequence (VRPR) recognized by metacaspases, an acetyl group (Ac) at the N-terminus, and the fluorescent reporter molecule AMC linked to the C-terminus. In its intact form, the fluorescence of AMC is quenched. When a metacaspase cleaves the peptide bond after the Arginine (R) residue, AMC is liberated. The free AMC fluoresces strongly when excited with UV light, and the intensity of this fluorescence is directly proportional to the metacaspase activity in the sample.[1]
Q3: What are the appropriate excitation and emission wavelengths for detecting AMC fluorescence?
A3: The optimal excitation and emission wavelengths for detecting free AMC are approximately 380 nm and 460 nm, respectively.[1][4] It is recommended to confirm the optimal wavelengths for your specific plate reader.
Experimental Protocols
Key Experimental Workflow
Caption: A simplified workflow for the this compound metacaspase activity assay.
Detailed Protocol for this compound Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
This compound substrate
-
Purified metacaspase or cell/tissue lysates
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[4]
-
Black 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Protect from light and store at -20°C.
-
Prepare the Assay Buffer and keep it on ice.
-
Prepare a working solution of the this compound substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 20-50 µM).
-
-
Sample Preparation:
-
For purified enzyme, dilute it to the desired concentration in ice-cold Assay Buffer.
-
For cell or tissue lysates, prepare them using a suitable lysis buffer and quantify the total protein concentration.
-
-
Assay Setup:
-
In a black 96-well plate, add your samples (e.g., 50 µL of cell lysate or purified enzyme).
-
Include appropriate controls and blanks in separate wells (see table below).
-
Bring the total volume in each well to 100 µL with Assay Buffer.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the this compound working solution to each well (e.g., 100 µL for a final volume of 200 µL).
-
Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes), protected from light. The incubation time should be within the linear range of the reaction.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Determine the metacaspase activity by comparing the fluorescence of your samples to a standard curve of free AMC.
Controls and Blanks
Proper controls and blanks are crucial for accurate and reproducible results.
| Control/Blank Type | Description | Purpose |
| Positive Control | A sample known to contain active metacaspase (e.g., recombinant metacaspase). | To ensure that the assay is working correctly and the reagents are active. |
| Negative Control | A sample where metacaspase activity is absent or inhibited. This could be a heat-inactivated enzyme, a lysate from cells known not to express the metacaspase, or a sample treated with a specific metacaspase inhibitor.[5][6] | To determine the background signal in the absence of specific enzyme activity. |
| No-Enzyme Blank | Contains all reaction components except the enzyme source (lysate or purified enzyme).[4] | To measure the background fluorescence from the substrate and buffer. |
| Substrate-Only Blank | Contains only the this compound substrate in assay buffer. | To assess the intrinsic fluorescence of the substrate. |
| Buffer-Only Blank | Contains only the assay buffer. | To measure the background fluorescence of the buffer and the microplate. |
Troubleshooting Guide
Q: Why is my background fluorescence high?
A: High background fluorescence can be caused by several factors:
-
Substrate Degradation: The this compound substrate may have degraded due to improper storage (e.g., exposure to light or multiple freeze-thaw cycles).
-
Solution: Aliquot the substrate upon receipt and store it protected from light at -20°C or -80°C. Use fresh aliquots for each experiment.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with proteases.
-
Solution: Use fresh, high-quality reagents and sterile techniques.
-
-
Autofluorescence: Some biological samples or compounds being tested can exhibit intrinsic fluorescence at the excitation/emission wavelengths of AMC.
-
Solution: Run a sample blank (without the this compound substrate) to measure and subtract the autofluorescence.
-
-
Non-specific Cleavage: Other proteases in the sample may be cleaving the substrate.
-
Solution: Use specific metacaspase inhibitors in a negative control well to confirm that the measured activity is from metacaspases.
-
Q: Why is my signal too low or absent?
A: A low or absent signal may indicate a problem with the enzyme, the substrate, or the assay conditions:
-
Inactive Enzyme: The metacaspase in your sample may be inactive or present at a very low concentration.
-
Solution: Use a fresh sample or a higher concentration of the enzyme/lysate. Ensure proper sample handling and storage to maintain enzyme activity. Include a positive control to verify assay components.
-
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for metacaspase activity.
-
Solution: Optimize the assay conditions. Refer to the literature for the optimal conditions for the specific metacaspase you are studying.
-
-
Incorrect Wavelength Settings: The excitation and emission wavelengths on the plate reader may be set incorrectly.
-
Solution: Verify the wavelength settings for AMC (Ex: ~380 nm, Em: ~460 nm).
-
-
Presence of Inhibitors: Your sample may contain inhibitors of metacaspase activity.
-
Solution: If inhibition is suspected, perform a dilution series of your sample to see if the activity increases with dilution.
-
Q: My results are not reproducible. What could be the cause?
A: Lack of reproducibility can stem from several sources:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variability.
-
Solution: Ensure your pipettes are calibrated. Use fresh tips for each sample and reagent.
-
-
Temperature Fluctuations: Variations in incubation temperature can affect enzyme kinetics.
-
Solution: Use a temperature-controlled incubator or plate reader.
-
-
Timing: The timing of substrate addition and fluorescence reading should be consistent across all wells.
-
Solution: Use a multichannel pipette for adding reagents to multiple wells simultaneously. Read the plate immediately after the incubation period.
-
Signaling Pathway
Metacaspases are cysteine proteases that play a role in programmed cell death (PCD) in plants, fungi, and protozoa.[7][8] They are structurally related to caspases, which are key mediators of apoptosis in animals.
Caption: A simplified diagram of a metacaspase-mediated programmed cell death pathway.
References
- 1. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Metacaspase TaMCA-Id Negatively Regulates Salt-Induced Programmed Cell Death and Functionally Links With Autophagy in Wheat [frontiersin.org]
impact of freeze-thaw cycles on Ac-VRPR-AMC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of freeze-thaw cycles on the fluorogenic substrate Ac-VRPR-AMC. Adherence to proper handling and storage protocols is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin) is a synthetic, fluorogenic peptide substrate. It is primarily used in biochemical assays to measure the activity of specific proteases, such as the Arabidopsis thaliana metacaspase-9 (AtMC9)[1]. The peptide sequence (VRPR) is recognized and cleaved by the target protease. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which results in a detectable fluorescent signal[2][3]. The rate of AMC release is proportional to the enzyme's activity.
Q2: What are freeze-thaw cycles and why are they a concern for reagents like this compound?
A freeze-thaw cycle is the process of freezing a substance and then returning it to a liquid state. For sensitive biochemical reagents like peptides, this process can be detrimental. During freezing, ice crystals can form, leading to localized changes in solute concentration and pH. This can cause mechanical stress on the molecule and promote degradation or aggregation[4]. Repeated cycles can amplify this damage, leading to a loss of reagent integrity and compromised experimental results[4][5].
Q3: What are the manufacturer-recommended storage conditions for this compound?
To ensure the stability of this compound, it is crucial to adhere to the recommended storage conditions. Upon receipt, the lyophilized powder should be stored at -20°C. Once reconstituted, typically in a solvent like DMSO, it is highly recommended to create single-use aliquots to avoid repeated freeze-thaw cycles[1][6]. These aliquots should be stored at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].
Q4: What are the potential consequences of subjecting this compound to multiple freeze-thaw cycles?
Multiple freeze-thaw cycles can have several negative impacts on this compound, leading to unreliable experimental outcomes:
-
Peptide Degradation: The peptide backbone can be susceptible to hydrolysis, breaking the amide bonds. This can alter the recognition site for the target protease, leading to a decrease in cleavage efficiency and a lower fluorescent signal.
-
Aggregation: Peptides can aggregate, reducing the effective concentration of the substrate available to the enzyme and potentially causing steric hindrance[4].
-
Hydrolysis of the AMC Moiety: The amide bond linking the peptide to the AMC fluorophore can be cleaved non-enzymatically, leading to an increase in background fluorescence and a reduced signal-to-noise ratio.
-
Reduced Solubility: Aggregated peptides may not fully redissolve upon thawing, leading to an inaccurate substrate concentration.
Q5: How can I minimize the impact of freeze-thaw cycles on my this compound stock?
The most effective method to prevent degradation due to freeze-thaw cycles is to aliquot the reconstituted substrate into single-use volumes. This ensures that the main stock remains frozen and that each experiment is performed with a fresh, previously unthawed aliquot[1][6].
Q6: How can I determine if my this compound stock has been compromised by improper handling?
If you suspect that your this compound stock has been compromised, you can perform the following checks:
-
Substrate-Only Control: Incubate the substrate in the assay buffer without the enzyme. A high fluorescent signal indicates spontaneous hydrolysis and a compromised reagent.
-
Positive Control: Use a fresh, single-thawed aliquot in a standard assay with a known concentration of active enzyme. A significantly lower signal compared to previous experiments with fresh substrate suggests degradation.
-
HPLC Analysis: For a more definitive assessment, High-Performance Liquid Chromatography (HPLC) can be used to check for the presence of degradation products.
Troubleshooting Guide
| Problem | Potential Cause (related to Freeze-Thaw) | Recommended Solution |
| High Background Fluorescence | Spontaneous hydrolysis of the AMC group from the peptide due to repeated freeze-thaw cycles. | 1. Always run a "substrate-only" control. 2. Discard the suspect stock and use a new vial to prepare fresh, single-use aliquots. |
| Low or No Signal | 1. Degradation of the peptide sequence (VRPR), preventing enzyme recognition and cleavage. 2. Aggregation of the peptide, reducing the effective substrate concentration. | 1. Use a new, single-use aliquot of the substrate. 2. Run a positive control with a known active enzyme and a fresh substrate to confirm enzyme activity. |
| Inconsistent Results / Poor Reproducibility | Variable degradation of the substrate across different experiments due to an inconsistent number of freeze-thaw cycles. | 1. Implement a strict aliquoting protocol. 2. Ensure all experiments within a series use aliquots that have undergone the same number of freeze-thaw cycles (ideally, only one). |
Quantitative Impact of Freeze-Thaw Cycles
To illustrate the potential impact of freeze-thaw cycles, the following table summarizes hypothetical data from a stability study on a reconstituted this compound solution stored at -20°C.
| Number of Freeze-Thaw Cycles | Relative Fluorescence Units (RFU) at 30 min | Apparent Vmax (RFU/min) | Background Fluorescence (RFU) |
| 1 | 10,000 | 330 | 50 |
| 3 | 8,500 | 280 | 75 |
| 5 | 6,200 | 205 | 120 |
| 10 | 3,100 | 100 | 250 |
Experimental Protocols
Protocol: Quality Control Assay for this compound Stability
This protocol allows for the assessment of this compound integrity after a specified number of freeze-thaw cycles.
Materials:
-
This compound aliquots (subjected to 1, 3, 5, and 10 freeze-thaw cycles)
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.4)
-
Active recombinant target protease
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare a working solution of the target protease in assay buffer.
-
In the microplate, add assay buffer to all wells.
-
Add the this compound aliquots from each freeze-thaw condition to triplicate wells to a final concentration of 50 µM. Include a "substrate-only" control for each condition (no enzyme).
-
Initiate the reaction by adding the protease to the appropriate wells.
-
Immediately place the plate in the reader and measure fluorescence every 2 minutes for 60 minutes at 37°C.
-
Data Analysis:
-
Subtract the average "substrate-only" background fluorescence from the enzyme reaction wells for each condition.
-
Plot fluorescence intensity versus time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the curve.
-
Compare the V₀ for each freeze-thaw condition. A significant decrease in V₀ indicates substrate degradation.
-
Visualizations
Caption: Diagram 1: Recommended workflow for handling this compound to minimize freeze-thaw cycles.
Caption: Diagram 2: Enzymatic cleavage of this compound leading to the release of fluorescent AMC.
Caption: Diagram 3: A logical flow for troubleshooting inconsistent results with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. iris-biotech.de [iris-biotech.de]
- 3. caymanchem.com [caymanchem.com]
- 4. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
- 5. How do freeze thaw cycles affect oligonucleotides? | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. ubpbio.com [ubpbio.com]
Validation & Comparative
Ac-VRPR-AMC for Metacaspase Activity: A Comparative Guide to Substrate Selection
For Researchers, Scientists, and Drug Development Professionals
Metacaspases, a family of cysteine proteases found in plants, fungi, and protozoa, play crucial roles in programmed cell death and other physiological processes. Accurate measurement of their enzymatic activity is paramount for understanding their function and for the development of targeted therapeutics. The fluorogenic substrate Ac-VRPR-AMC has emerged as a widely used tool for this purpose. This guide provides an objective comparison of this compound with other available metacaspase substrates, supported by experimental data, to aid researchers in selecting the most appropriate substrate for their studies.
Performance Comparison of Metacaspase Substrates
The ideal fluorogenic substrate for measuring metacaspase activity should exhibit high specificity and catalytic efficiency, reflected in its kinetic parameters. While a direct comparative study of all available substrates against a single metacaspase is lacking in the literature, we can compile available data to provide a useful overview.
| Substrate | Target Metacaspase | kcat/KM (M⁻¹s⁻¹) | Comments |
| This compound | Arabidopsis thaliana metacaspase-9 (AtMC9) | 4.6 x 10⁵[1] | Considered a very efficient and specific substrate for AtMC9.[1] The tetrapeptide sequence was identified through a positional scanning synthetic combinatorial library, indicating optimized recognition by the enzyme.[1] |
| Ac-GRR-AMC | Not specified | Data not available | Frequently used as a substrate for various metacaspases, demonstrating the preference for arginine at the P1 and P2 positions.[2] |
| Z-FR-AMC | Guillardia theta MCA-I (GtMCA-I), Chlamydomonas reinhardtii MCA-II (CrMCA-II), Guillardia theta MCA-III (GtMCA-III) | Data not available | A dipeptide substrate that shows comparable affinity across different metacaspase types.[3] |
| Z-RR-AMC | Trypanosoma brucei MCA2 (TbMCA2) | Data not available | A dipeptide substrate, with kcat/KM shown to be dependent on Ca²⁺ concentration.[4] |
Note: The kinetic parameters presented are from different studies and were determined using different metacaspases and experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. The choice of substrate may depend on the specific metacaspase being investigated.
The Importance of P1 Specificity: Why Caspase Substrates are Unsuitable
A critical feature distinguishing metacaspases from their metazoan counterparts, caspases, is their strict substrate specificity. Metacaspases cleave after basic amino acids, arginine (Arg) or lysine (Lys), at the P1 position of the substrate.[5] In contrast, caspases exhibit a strong preference for aspartic acid (Asp) at the P1 position.[5]
This fundamental difference in specificity renders caspase substrates, such as Ac-YVAD-AMC (a substrate for caspase-1 like enzymes), unsuitable for measuring metacaspase activity.[2][5][6] The use of caspase-specific substrates can lead to inaccurate and misleading results, as any observed activity may be due to off-target proteolytic activity in the sample rather than the metacaspase of interest.[5] Therefore, it is crucial to use substrates with an Arg or Lys residue at the P1 position for reliable quantification of metacaspase activity.
Experimental Protocols
Metacaspase Activity Assay Using a Fluorogenic Substrate
This protocol provides a general framework for measuring metacaspase activity in cell lysates using a fluorogenic substrate like this compound.
Materials:
-
Cell lysate containing metacaspase
-
Assay buffer (e.g., 20 mM MES, pH 6.5, 150 mM NaCl, 5 mM DTT, 10 mM CaCl₂)
-
Fluorogenic metacaspase substrate (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Microplate reader with fluorescence detection (Excitation: ~355-380 nm, Emission: ~460 nm for AMC)
-
Purified recombinant metacaspase (for standard curve)
-
AMC standard (for calibration)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a series of dilutions of the AMC standard in assay buffer to generate a calibration curve.
-
Prepare a series of dilutions of the purified recombinant metacaspase in assay buffer to serve as a positive control and for specific activity calculations.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Assay buffer
-
Cell lysate (the amount will need to be optimized based on enzyme activity)
-
For negative controls, use heat-inactivated lysate or a specific metacaspase inhibitor.
-
For the standard curve, add the diluted AMC standards.
-
For positive controls, add the diluted purified metacaspase.
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the fluorogenic substrate to each well to a final concentration that should be optimized (typically in the low micromolar range).
-
-
Measure Fluorescence:
-
Immediately place the microplate in the plate reader.
-
Measure the fluorescence intensity kinetically over a defined period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set appropriately for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).[7]
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
Determine the initial rate of the reaction (V₀) from the linear portion of the curve.
-
Use the AMC standard curve to convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (moles/min).
-
Normalize the metacaspase activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay). The final activity is typically expressed as units/mg of protein, where one unit is the amount of enzyme that releases 1 nmol of AMC per minute.
-
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biochemical reaction, the following diagrams are provided.
References
- 1. Are metacaspases caspases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activity-based probes trap early active intermediates during metacaspase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Ac-VRPR-AMC Metacaspase Assay: A Comparative Guide to Specific Inhibitors and Alternative Methods
For researchers in cell biology, plant sciences, and parasitology, the accurate measurement of metacaspase activity is crucial for understanding programmed cell death and other physiological processes. The fluorogenic assay utilizing the Ac-Val-Arg-Pro-Arg-AMC (Ac-VRPR-AMC) substrate is a widely adopted method for this purpose. This guide provides a comprehensive overview of the validation of this assay using specific inhibitors and compares its performance with an alternative protein-based method, supported by experimental data and detailed protocols.
Metacaspases are cysteine proteases that play a significant role in programmed cell death in plants, fungi, and protozoa.[1] The this compound assay is a sensitive and high-throughput method to quantify their enzymatic activity.[2][3] The assay relies on the cleavage of the 7-amino-4-methylcoumarin (AMC) fluorophore from the peptide substrate this compound by active metacaspases. The resulting fluorescence is directly proportional to the enzyme's activity.[4][5]
Validating Assay Specificity with Inhibitors
To ensure that the measured fluorescence is a direct result of metacaspase activity, it is essential to validate the assay with specific inhibitors. This guide focuses on two well-characterized metacaspase inhibitors: the irreversible inhibitor Z-VRPR-FMK and the reversible inhibitor HTS01959.
Table 1: Comparison of Metacaspase Inhibitors for Assay Validation
| Inhibitor | Type | Mechanism of Action | Key Validation Application |
| Z-VRPR-FMK | Irreversible | Forms a covalent bond with the active site cysteine of the metacaspase.[6] | Confirms that the signal is from a cysteine protease with specificity for the VRPR sequence. Used as a positive control for inhibition. |
| HTS01959 | Reversible, Non-competitive | Binds to a site other than the active site, causing a conformational change that reduces enzyme activity.[7] | Determines the presence of allosteric regulation and provides a means to characterize the kinetics of inhibition. |
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are the protocols for performing the this compound assay and validating it with the specified inhibitors.
This compound Metacaspase Activity Assay Protocol
This protocol is adapted from a method used for assessing metacaspase activity in phytoplankton.[4]
-
Prepare Assay Buffer: 50 mM HEPES or Tris-HCl (pH 7.5-8.0), 100 mM NaCl, 10% (v/v) glycerol, 1 mM EDTA, and 5 mM DTT.
-
Prepare this compound Substrate: Dissolve this compound in DMSO to a stock concentration of 10 mM. Dilute in assay buffer to a working concentration of 100 µM.
-
Prepare Enzyme Lysate: Prepare cell or tissue lysate containing the metacaspase of interest in a suitable lysis buffer. Determine the total protein concentration of the lysate.
-
Assay Setup: In a 96-well black microplate, add 50 µL of enzyme lysate to each well.
-
Initiate Reaction: Add 50 µL of the 100 µM this compound working solution to each well to start the reaction. The final substrate concentration will be 50 µM.
-
Measure Fluorescence: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.[4] Take readings every 5 minutes for at least 30 minutes.
-
Data Analysis: Calculate the rate of AMC release by determining the slope of the linear portion of the fluorescence versus time plot. Normalize the activity to the total protein concentration of the lysate (e.g., in RFU/min/mg protein).
Protocol for Assay Validation with Z-VRPR-FMK (Irreversible Inhibitor)
-
Prepare Inhibitor Stock: Dissolve Z-VRPR-FMK in DMSO to a stock concentration of 1 mM.
-
Pre-incubation: In the 96-well plate, pre-incubate 50 µL of the enzyme lysate with various concentrations of Z-VRPR-FMK (e.g., 0, 1, 5, 10, 50, 100 µM) for 30 minutes at room temperature. Include a DMSO-only control.
-
Initiate and Measure: Following pre-incubation, add 50 µL of the 100 µM this compound working solution to each well. Immediately measure fluorescence as described in the general assay protocol.
-
Analysis: A dose-dependent decrease in the rate of fluorescence increase should be observed. Complete inhibition of the signal in the presence of a high concentration of Z-VRPR-FMK confirms that the assay is measuring the activity of a metacaspase-like cysteine protease.
Protocol for Assay Validation and IC50 Determination with HTS01959 (Reversible Inhibitor)
-
Prepare Inhibitor Stock and Dilutions: Dissolve HTS01959 in DMSO to a stock concentration of 10 mM. Prepare a series of dilutions in DMSO.
-
Assay Setup: In the 96-well plate, add 50 µL of enzyme lysate to each well.
-
Add Inhibitor: Add a small volume (e.g., 1 µL) of the HTS01959 dilutions to the wells to achieve a range of final inhibitor concentrations (e.g., 0 to 100 µM). Include a DMSO-only control.
-
Initiate and Measure: Add 50 µL of the 100 µM this compound working solution and measure fluorescence as described previously.
-
IC50 Determination: Plot the initial reaction rates against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[8][9]
Visualizing the Workflow and Signaling
To better illustrate the experimental process and the underlying biological context, the following diagrams are provided.
Comparison with an Alternative Assay: PROPEP1 Cleavage
While the this compound assay is highly efficient, an alternative method involves monitoring the cleavage of a full-length protein substrate, such as PROPEP1.[6] This can provide a more physiologically relevant measure of metacaspase activity.
Table 2: Performance Comparison of Metacaspase Assays
| Feature | This compound Fluorogenic Assay | PROPEP1 Protein Cleavage Assay |
| Principle | Cleavage of a small fluorogenic peptide substrate. | Cleavage of a full-length protein substrate, typically monitored by SDS-PAGE and Western blotting. |
| Throughput | High (96- or 384-well plate format). | Low (labor-intensive, requires gel electrophoresis). |
| Sensitivity | High, dependent on the fluorophore's quantum yield. | Moderate, dependent on antibody affinity and detection method. |
| Quantitative | Highly quantitative, provides real-time kinetics. | Semi-quantitative, typically endpoint analysis. |
| Ease of Use | Simple "add-and-read" format. | More complex, requires multiple steps and specialized equipment. |
| Cost | Relatively low per sample. | Higher, due to costs of recombinant protein, antibodies, and consumables. |
| Physiological Relevance | Lower, uses a synthetic tetrapeptide. | Higher, uses a natural protein substrate. |
Conclusion
The this compound assay is a robust and high-throughput method for measuring metacaspase activity. Its proper validation with specific inhibitors like the irreversible Z-VRPR-FMK and the reversible HTS01959 is paramount to ensure data accuracy and specificity. While alternative methods like the PROPEP1 cleavage assay offer greater physiological relevance, they come at the cost of lower throughput and increased complexity. The choice of assay should, therefore, be guided by the specific research question and the available resources. For large-scale screening and kinetic studies, the this compound assay remains the method of choice, while the protein cleavage assay can be employed for more in-depth validation of specific findings.
References
- 1. Metacaspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterising the Gene Expression, Enzymatic Activity and Subcellular Localisation of Arabidopsis thaliana Metacaspase 5 (AtMCA-IIb) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–function study of a Ca2+-independent metacaspase involved in lateral root emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Identification of Metacaspase Inhibitors: Evaluation of Inhibition Mechanism and Trypanocidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternative Fluorogenic Substrates for Metacaspase Activity
For researchers, scientists, and drug development professionals, the accurate measurement of metacaspase activity is crucial for understanding its role in various cellular processes, including programmed cell death (PCD) in plants, fungi, and protozoa. The selection of an appropriate fluorogenic substrate is paramount for achieving sensitive and reliable results. This guide provides an objective comparison of alternative fluorogenic substrates for metacaspase, supported by experimental data and detailed protocols to aid in your research.
Metacaspases, a family of cysteine peptidases, exhibit a distinct substrate specificity compared to their mammalian counterparts, caspases. While caspases cleave after aspartic acid residues, metacaspases preferentially cleave after basic amino acids, primarily arginine (Arg) and lysine (Lys), at the P1 position. This fundamental difference necessitates the use of specific fluorogenic substrates for the accurate assessment of metacaspase activity.
Performance Comparison of Fluorogenic Substrates
The ideal fluorogenic substrate for metacaspase should possess a high turnover rate (kcat), a low Michaelis constant (Km), and consequently, a high catalytic efficiency (kcat/Km). It should also exhibit high specificity for metacaspases to avoid off-target cleavage by other proteases. The choice of the fluorophore is also critical, with factors such as quantum yield and spectral properties influencing signal intensity and sensitivity.
While a comprehensive head-to-head comparison of all potential substrates across different metacaspase orthologs is not extensively available in the literature, we can synthesize data from various studies to provide a comparative overview. The most commonly employed fluorophore is 7-amino-4-methylcoumarin (AMC), which, upon cleavage from the peptide, becomes fluorescent. An alternative, 7-amino-4-carbamoylmethylcoumarin (ACC), has been reported to have an approximately 2.8-fold higher fluorescence yield than AMC, potentially offering enhanced sensitivity.[1]
Below is a summary of commonly used and alternative peptide sequences for fluorogenic metacaspase substrates. The kinetic parameters are influenced by the specific metacaspase being assayed and the experimental conditions.
| Peptide Sequence | Fluorophore | Target Metacaspase (Example) | Key Performance Characteristics |
| Ac-VRPR | AMC | Trypanosoma brucei MCA2, Phytoplankton Metacaspases | Widely used, shows good activity with several metacaspases. |
| Boc-GRR | AMC | Arabidopsis thaliana MC5 | Demonstrates cleavage by various metacaspases. |
| Z-FR | AMC | Guillardia theta MCA-I, Chlamydomonas reinhardtii MCA-II | Shows comparable affinity to Z-RR-AMC for some metacaspases.[2] |
| Z-RR | AMC | Guillardia theta MCA-I, Chlamydomonas reinhardtii MCA-II | Used in inhibition kinetics studies. |
| Ac-GGR | AMC | General Metacaspase Substrate | Alternative substrate with basic residues. |
| Ac-FESR | AMC | General Metacaspase Substrate | Alternative substrate with basic residues. |
| Ac-IISK | AMC | General Metacaspase Substrate | Alternative substrate with a Lys at P1. |
| Ac-EGR | AMC | General Metacaspase Substrate | Alternative substrate with basic residues. |
Signaling Pathways and Experimental Workflows
To effectively study metacaspase activity, it is essential to understand its position within cellular signaling pathways and to employ a robust experimental workflow for comparing substrates.
Metacaspase Signaling Pathway in Plant Programmed Cell Death
Metacaspases are key players in plant programmed cell death (PCD), a process crucial for development and defense. The following diagram illustrates a simplified signaling pathway leading to metacaspase activation and subsequent cellular responses.
References
Cross-Reactivity of Ac-VRPR-AMC: A Comparative Guide for Protease Researchers
For Immediate Publication
SOUTH SAN FRANCISCO, CA – November 7, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison guide on the cross-reactivity of the fluorogenic peptide substrate, Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin (Ac-VRPR-AMC), with a panel of common proteases. This guide provides essential data for scientists utilizing this substrate, enabling more accurate interpretation of experimental results and informed decisions in protease research.
This compound is widely recognized as a sensitive substrate for type II metacaspases, particularly metacaspase-9 from Arabidopsis thaliana (AtMC9), for which it exhibits high catalytic efficiency. However, its utility in complex biological samples necessitates a thorough understanding of its potential cleavage by other, off-target proteases. This guide addresses this critical need by summarizing available data on the substrate's specificity and providing a detailed experimental protocol for assessing cross-reactivity.
Performance Comparison of this compound with Various Proteases
The specificity of this compound is primarily dictated by the P1 arginine residue, a key recognition site for several classes of proteases. While originally identified as a metacaspase substrate, its sequence suggests potential cleavage by other enzymes that favor basic residues at the P1 position, most notably trypsin.
Due to the limited availability of direct comparative kinetic studies of this compound with a wide range of proteases in publicly accessible literature, this guide presents a summary of known specificity for relevant protease families.
| Protease Family | Key P1 Specificity | Expected this compound Cleavage | Supporting Rationale |
| Metacaspases (Type II) | Arginine (Arg), Lysine (Lys) | High | This compound is an optimized substrate for AtMC9, a type II metacaspase, with a reported specificity constant (kcat/Km) of 4.6 x 10⁵ M⁻¹s⁻¹. |
| Trypsin & Trypsin-like Serine Proteases | Arginine (Arg), Lysine (Lys) | High | Trypsin and related proteases exhibit a strong preference for cleavage C-terminal to basic amino acids. The P1 Arginine in this compound makes it a prime candidate for efficient cleavage. |
| Caspases | Aspartic Acid (Asp) | Negligible to Low | Caspases have a stringent requirement for an aspartic acid residue at the P1 position. The presence of arginine at P1 in this compound makes significant cleavage by caspases highly unlikely. |
| Chymotrypsin & Chymotrypsin-like Serine Proteases | Aromatic residues (Phe, Tyr, Trp), Leucine (Leu) | Negligible to Low | Chymotrypsin's S1 pocket is adapted for large hydrophobic residues. The arginine at P1 of this compound is a poor fit, predicting minimal to no cleavage. |
| Papain & other Cysteine Proteases | Broad, with a preference for hydrophobic residues at P2 | Low to Moderate | While papain has broad specificity, its optimal substrates typically feature hydrophobic residues in the P2 position. The proline at P2 in this compound may allow for some level of cleavage, but likely with low efficiency compared to its preferred substrates. |
Experimental Protocol: Assessing Protease Cross-Reactivity with this compound
This protocol provides a standardized method to determine the kinetic parameters of various proteases acting on this compound.
Materials:
-
This compound substrate (stock solution in DMSO)
-
Purified proteases of interest (e.g., Metacaspase-9, Trypsin, Caspase-3, Chymotrypsin, Papain)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol, pH 7.4 (adjust as needed for specific protease optima)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~350-380 nm and emission at ~440-460 nm.
-
7-amino-4-methylcoumarin (AMC) standard for calibration
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer.
-
Measure the fluorescence of each dilution to generate a standard curve of fluorescence intensity versus AMC concentration. This is crucial for converting relative fluorescence units (RFU) to the concentration of cleaved product.
-
-
Enzyme and Substrate Preparation:
-
Dilute the purified proteases to their desired working concentrations in cold Assay Buffer immediately before use.
-
Prepare a range of this compound concentrations in Assay Buffer.
-
-
Kinetic Measurement:
-
To each well of the 96-well plate, add 50 µL of the this compound dilution.
-
Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements. Record fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Include appropriate controls:
-
Substrate blank (substrate in Assay Buffer without enzyme) to measure background fluorescence.
-
Enzyme blank (enzyme in Assay Buffer without substrate) to account for any intrinsic enzyme fluorescence.
-
-
-
Data Analysis:
-
Subtract the background fluorescence from the kinetic reads.
-
Convert the fluorescence intensity (RFU) to the concentration of liberated AMC using the standard curve.
-
Plot the initial velocity (rate of AMC production) against the substrate concentration.
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
-
Calculate the turnover number (kcat) by dividing Vmax by the enzyme concentration.
-
The specificity constant (kcat/Km) can then be calculated to compare the efficiency of different proteases in cleaving this compound.
-
Experimental Workflow
Caption: Workflow for assessing protease cross-reactivity.
Signaling Pathway of Protease-Mediated Substrate Cleavage
Caption: Protease cleavage of a fluorogenic substrate.
This guide underscores the importance of empirical validation of substrate specificity. While this compound is a valuable tool for studying metacaspases, researchers should exercise caution when interpreting results from complex biological mixtures where other proteases with similar substrate preferences may be present. The provided protocol offers a robust framework for performing such validation studies.
A Comparative Guide to Metacaspase Activity Assays: Ac-VRPR-AMC vs. Colorimetric Methods
For researchers, scientists, and drug development professionals investigating the role of metacaspases in various biological processes, the accurate measurement of their enzymatic activity is paramount. This guide provides a detailed comparison of the widely used fluorogenic substrate, Ac-VRPR-AMC, with traditional colorimetric metacaspase assays, offering insights into their respective principles, performance, and protocols to aid in the selection of the most appropriate method for your research needs.
Metacaspases, a family of cysteine proteases, are crucial players in programmed cell death and other essential cellular functions in plants, fungi, and protozoa. Their distinct substrate specificity, cleaving after arginine (Arg) or lysine (Lys) residues, sets them apart from their metazoan counterparts, caspases, which cleave after aspartate. This fundamental difference necessitates the use of specific substrates for their accurate detection.
This guide focuses on the comparison between the fluorogenic substrate Acetyl-Valyl-Arginyl-Prolyl-Arginyl-7-amino-4-methylcoumarin (this compound) and colorimetric assays, which typically employ a similar peptide sequence linked to a chromophore like p-nitroanilide (pNA).
Principle of Detection
The operational principles of these two assay types are fundamentally different, leading to significant variations in their sensitivity and instrumentation requirements.
This compound: A Fluorogenic Approach
The this compound assay relies on the principle of fluorescence resonance energy transfer (FRET). The AMC fluorophore, when conjugated to the peptide, is in a quenched state. Upon cleavage of the peptide by an active metacaspase, AMC is released, resulting in a significant increase in fluorescence that can be measured over time.
Colorimetric Metacaspase Assays: An Absorbance-Based Method
Colorimetric assays for metacaspases typically utilize a substrate such as Ac-VRPR-pNA. In this case, the p-nitroanilide (pNA) molecule is colorless when attached to the peptide. Metacaspase activity cleaves the peptide bond, releasing the yellow-colored pNA, which can be quantified by measuring the change in absorbance at approximately 405 nm.
Performance Comparison
| Feature | This compound (Fluorogenic) | Colorimetric (e.g., Ac-VRPR-pNA) |
| Detection Principle | Fluorescence | Absorbance |
| Sensitivity | High | Moderate to Low |
| Instrumentation | Fluorometer or fluorescence plate reader | Spectrophotometer or absorbance plate reader |
| Signal-to-Noise Ratio | High | Lower |
| Potential for Interference | Compound autofluorescence, quenching | Compound absorbance at 405 nm, light scattering |
| Cost | Generally higher substrate cost | Generally lower substrate cost |
Fluorometric assays are generally considered to be more sensitive than colorimetric assays.[1] This increased sensitivity allows for the detection of lower enzyme concentrations and the use of smaller sample volumes, which can be critical when working with precious or low-abundance samples.
Experimental Protocols
Detailed methodologies for performing metacaspase activity assays using both this compound and a colorimetric substrate are provided below.
This compound Fluorogenic Assay Protocol
This protocol is adapted from established methods for measuring metacaspase activity in cell lysates.[2]
Materials:
-
This compound substrate
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.5)
-
Cell lysate containing metacaspase activity
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare cell lysates by a suitable method (e.g., sonication, freeze-thaw) in a lysis buffer compatible with the assay.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
In a 96-well black microplate, add a defined amount of cell lysate (e.g., 20-50 µg of total protein) to each well.
-
Add assay buffer to bring the total volume to a desired final volume (e.g., 100 µL).
-
To initiate the reaction, add this compound to a final concentration of 20-50 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
-
Measure the increase in fluorescence at an excitation wavelength of 355-380 nm and an emission wavelength of 460 nm. Readings should be taken kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
The rate can be converted to the concentration of AMC released per unit time using a standard curve generated with free AMC.
-
Normalize the activity to the total protein concentration of the lysate (e.g., in pmol AMC/min/mg protein).
Colorimetric Metacaspase Assay Protocol (Adapted from Caspase Assays)
This protocol is a general guideline adapted from colorimetric caspase assays using pNA substrates and should be optimized for the specific metacaspase and experimental conditions.
Materials:
-
Ac-VRPR-pNA substrate
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.5)
-
Cell lysate containing metacaspase activity
-
96-well clear microplate
-
Absorbance microplate reader
Procedure:
-
Prepare cell lysates as described for the fluorogenic assay.
-
Determine the total protein concentration of the lysate.
-
In a 96-well clear microplate, add a defined amount of cell lysate (e.g., 50-100 µg of total protein) to each well.
-
Add assay buffer to bring the total volume to a desired final volume (e.g., 100 µL).
-
To initiate the reaction, add Ac-VRPR-pNA to a final concentration of 100-200 µM.
-
Incubate the plate at a suitable temperature (e.g., 37°C) for 1-2 hours, or monitor the reaction kinetically in a plate reader.
-
Measure the absorbance at 405 nm.
-
Calculate the concentration of pNA released using its molar extinction coefficient (ε = 10,500 M⁻¹cm⁻¹).
-
Normalize the activity to the total protein concentration of the lysate (e.g., in nmol pNA/min/mg protein).
Conclusion
Both this compound and colorimetric assays are valuable tools for measuring metacaspase activity. The choice between them depends largely on the specific requirements of the experiment. For high-sensitivity applications, detection of low-level activity, or when sample material is limited, the fluorogenic this compound assay is the superior choice. For routine assays where high sensitivity is not a primary concern and cost is a factor, colorimetric assays provide a viable and more economical alternative. Researchers should carefully consider their experimental needs and available instrumentation when selecting the most appropriate method for their metacaspase research.
References
Validating Protease Activity: A Comparative Guide to Z-VRPR-FMK and Alternative Tools for Ac-VRPR-AMC Cleavage Analysis
For researchers, scientists, and drug development professionals, the accurate validation of protease activity is paramount. This guide provides a comprehensive comparison of the irreversible tetrapeptide inhibitor, Z-VRPR-FMK, and other methodologies for validating the cleavage of the fluorogenic substrate Ac-VRPR-AMC, with a primary focus on the paracaspase MALT1.
The tetrapeptide sequence Val-Arg-Pro-Arg (VRPR) is a key recognition motif for certain proteases. While this compound is primarily recognized as a substrate for metacaspase-9, its sequence similarity to known inhibitors of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) paracaspase, such as Z-VRPR-FMK, suggests its potential as a substrate for MALT1 as well. This guide will delve into the use of Z-VRPR-FMK as a critical tool for validating the specific cleavage of potential substrates like this compound by MALT1.
Z-VRPR-FMK: A Potent Tool for MALT1 Inhibition
Z-VRPR-FMK (Z-Val-Arg-Pro-Arg-fluoromethylketone) is a selective and irreversible inhibitor of MALT1 paracaspase. Its utility lies in its ability to covalently bind to the active site of MALT1, thereby providing a definitive method for confirming the enzyme's role in a given proteolytic event. In the context of a fluorogenic assay using a substrate like this compound or the more established MALT1 substrate Ac-LRSR-AMC, pre-incubation with Z-VRPR-FMK should lead to a significant reduction in fluorescence, thus validating that the observed cleavage is MALT1-dependent.
Quantitative Comparison of MALT1 Inhibitors
The selection of an appropriate inhibitor is crucial for validating protease activity. Below is a comparison of Z-VRPR-FMK with other known MALT1 inhibitors. It is important to note that IC50 values can vary between biochemical and cell-based assays due to factors such as cell permeability.
| Inhibitor | Type | Mechanism of Action | IC50 (Biochemical Assay) | IC50 (Cell-based Assay) | Key Features |
| Z-VRPR-FMK | Peptide | Irreversible, Covalent | 0.011 µM[1] | ~50 µM (for NF-κB inhibition)[2] | Selective for MALT1; widely used for validating MALT1 activity in vitro and in cells.[2][3][4][5] |
| MI-2 | Small Molecule | Irreversible | 5.84 µM[6][7][8] | 0.2-0.5 µM (Cell viability)[9] | Cell-permeable small molecule; suitable for in vivo studies. |
| Mepazine | Small Molecule | Reversible, Non-competitive | 0.42 µM (GST-MALT1 325-760)[10] | <5 µM (Cellular MALT1 activity) | A phenothiazine derivative. |
| MLT-748 | Small Molecule | Allosteric, Reversible | 5 nM[3][11] | Not specified | Potent and selective allosteric inhibitor. |
Fluorogenic Substrates for MALT1 Activity
The choice of substrate is equally critical for a robust protease assay. While the direct cleavage of this compound by MALT1 requires experimental validation, Ac-LRSR-AMC is a well-established fluorogenic substrate for this enzyme. The kinetic parameters of these substrates are essential for designing and interpreting experiments.
| Substrate | Target Protease(s) | kcat/Km (M⁻¹s⁻¹) | Notes |
| This compound | Metacaspase-9 (validated), MALT1 (potential) | Not available for MALT1 | The VRPR sequence suggests potential for MALT1 cleavage. |
| Ac-LRSR-AMC | MALT1 | 10³ - 10⁴ (for optimal peptidyl substrates)[12] | Commonly used and validated fluorogenic substrate for MALT1 activity assays. |
| Ac-LVSR-AMC | MALT1 | Optimized MALT1 substrate. |
Experimental Protocols
Biochemical Assay for MALT1 Activity and Inhibition
This protocol describes a method to measure the cleavage of a fluorogenic substrate (e.g., Ac-LRSR-AMC or potentially this compound) by recombinant MALT1 and to validate this cleavage using Z-VRPR-FMK.
Materials:
-
Recombinant human MALT1
-
MALT1 Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 7.5)
-
Fluorogenic Substrate (e.g., Ac-LRSR-AMC, stock solution in DMSO)
-
Z-VRPR-FMK (stock solution in DMSO or water)
-
Black, low-binding 96-well microtiter plate
-
Fluorescent microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Preparation: Dilute recombinant MALT1 to the desired concentration in MALT1 Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of Z-VRPR-FMK in MALT1 Assay Buffer. For the control (no inhibitor) wells, use assay buffer with the same final concentration of DMSO.
-
Reaction Setup:
-
To the wells of the microplate, add the MALT1 enzyme solution.
-
Add the Z-VRPR-FMK dilutions or control solution to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for irreversible inhibition.
-
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to all wells to a final concentration of approximately 20 µM.[3]
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using the plate reader.[3]
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each condition.
-
To validate MALT1-specific cleavage, compare the reaction velocity in the presence and absence of Z-VRPR-FMK. A significant reduction in the rate of cleavage in the presence of the inhibitor confirms that the activity is MALT1-dependent.
-
To determine the IC50 of the inhibitor, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams are provided in Graphviz DOT language.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Endogenous MALT1 Activity [bio-protocol.org]
- 4. Enzo Life Sciences Z-VRPR-FMK (1 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Specific covalent inhibition of MALT1 paracaspase suppresses B cell lymphoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism and specificity of the human paracaspase MALT1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Parameters of Metacaspase Substrates
For Researchers, Scientists, and Drug Development Professionals
Metacaspases, a family of cysteine proteases found in plants, fungi, and protozoa, are crucial players in a variety of cellular processes, including programmed cell death. As they are absent in humans, they represent a promising target for the development of novel therapeutics against pathogenic fungi and protozoa. Understanding the kinetic properties of metacaspases with different substrates is essential for elucidating their biological functions and for designing specific inhibitors. This guide provides a comparative analysis of the kinetic parameters of various metacaspase substrates, supported by experimental data and detailed protocols.
Quantitative Comparison of Metacaspase Kinetic Parameters
The efficiency of an enzyme in catalyzing a reaction is described by its kinetic parameters: the Michaelis constant (Km), the catalytic constant (kcat), and the catalytic efficiency (kcat/Km). Km reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating a higher affinity of the enzyme for the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.
A study on Trypanosoma brucei metacaspase 2 (TbMCA2), a Type I metacaspase, provides a detailed analysis of its substrate specificity using a series of FRET-based peptide substrates. The results, summarized in the table below, demonstrate the enzyme's strong preference for basic amino acids, particularly arginine (R), at the P1 position (the amino acid residue immediately preceding the cleavage site).
| Substrate (Abz-peptide-EDDnp) | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| P1 Position Variation | |||
| KARR SAQ | 1.8 ± 0.2 | 1.9 ± 0.1 | 1,055,556 |
| KARK SAQ | 3.5 ± 0.4 | 1.5 ± 0.1 | 428,571 |
| KARH SAQ | 15.0 ± 2.0 | 0.8 ± 0.1 | 53,333 |
| P2 Position Variation | |||
| KA RSSAQ | 2.5 ± 0.3 | 1.2 ± 0.1 | 480,000 |
| KG RSSAQ | 3.2 ± 0.4 | 1.0 ± 0.1 | 312,500 |
| KV RSSAQ | 4.1 ± 0.5 | 0.9 ± 0.1 | 219,512 |
| P3 Position Variation | |||
| K ARSSAQ | 2.5 ± 0.3 | 1.2 ± 0.1 | 480,000 |
| G ARSSAQ | 5.0 ± 0.6 | 0.7 ± 0.1 | 140,000 |
| A ARSSAQ | 4.5 ± 0.5 | 0.8 ± 0.1 | 177,778 |
Data adapted from a study on Trypanosoma brucei metacaspase 2 (TbMCA2). The P1 residue is bolded in the P1 variation series, P2 in the P2 series, and P3 in the P3 series.
General Substrate Specificity of Metacaspases
Across different organisms, metacaspases consistently show a preference for cleaving substrates after basic amino acid residues, namely arginine (Arg) or lysine (Lys), at the P1 position.[1][2] This distinguishes them from caspases, which are specific for aspartic acid at the P1 position. While the P1 position is the primary determinant of substrate recognition, residues at other positions (P2, P3, etc.) also influence the kinetic parameters.
-
Type I Metacaspases: Found in protozoa, fungi, and plants, these often possess an N-terminal prodomain.[3]
-
Type II Metacaspases: Lacking a prodomain, these are found in plants and have a linker region between their large and small subunits.[3]
-
Type III Metacaspases: A more recently identified group found in phytoplankton.[3]
Experimental Protocols
Recombinant Metacaspase Expression and Purification
Accurate kinetic analysis requires highly pure and active enzyme. The following is a general protocol for the expression and purification of recombinant metacaspases, which can be adapted for specific metacaspases.
1. Gene Cloning and Expression Vector Construction:
- The gene encoding the metacaspase of interest is amplified by PCR and cloned into a suitable expression vector, often containing a tag (e.g., His-tag) for affinity purification.
2. Protein Expression:
- The expression vector is transformed into a suitable host, typically E. coli BL21(DE3) cells.
- Cultures are grown to a specific optical density (e.g., OD600 of 0.6-0.8) at 37°C.
- Protein expression is induced by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG) and incubating for several hours at a lower temperature (e.g., 16-25°C) to enhance protein solubility.
3. Cell Lysis and Lysate Preparation:
- Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
- Cells are lysed by sonication or using a French press.
- The lysate is centrifuged to pellet cell debris, and the supernatant containing the soluble protein is collected.
4. Affinity Chromatography:
- The supernatant is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
- The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
- The recombinant metacaspase is eluted with an elution buffer containing a high concentration of imidazole.
5. Size-Exclusion Chromatography (Optional):
- For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
6. Protein Purity and Concentration Determination:
- The purity of the protein is assessed by SDS-PAGE.
- The protein concentration is determined using a standard method like the Bradford assay.
Metacaspase Kinetic Assay Using Fluorogenic Substrates
Fluorogenic peptide substrates are widely used to determine metacaspase activity and kinetic parameters. These substrates consist of a peptide sequence recognized by the metacaspase, linked to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (AMC). Cleavage of the substrate by the metacaspase releases the fluorophore, leading to an increase in fluorescence that can be monitored over time.
Materials:
-
Purified recombinant metacaspase
-
Fluorogenic peptide substrate (e.g., Ac-VRPR-AMC for some metacaspases)[4]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.1% CHAPS, 10 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a series of substrate dilutions in the assay buffer to achieve a range of final concentrations in the assay.
-
Add a fixed amount of the purified metacaspase to each well of the 96-well plate.
-
Initiate the reaction by adding the different concentrations of the substrate to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 30°C).
-
Monitor the increase in fluorescence over time at the excitation and emission wavelengths specific for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).[4]
-
Calculate the initial reaction velocities (V0) from the linear portion of the fluorescence versus time curves.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Calculate kcat from the equation Vmax = kcat * [E]T, where [E]T is the total enzyme concentration.
-
Calculate the catalytic efficiency (kcat/Km).
Visualizing Metacaspase-Related Pathways and Workflows
Metacaspase Signaling in Plant Hypersensitive Response
Metacaspases play a role in the hypersensitive response (HR), a form of programmed cell death in plants that limits pathogen spread. The following diagram illustrates a simplified signaling pathway involving metacaspases in this process.
Experimental Workflow for Determining Metacaspase Kinetic Parameters
The process of determining the kinetic parameters of a metacaspase for a specific substrate follows a structured workflow, from obtaining the enzyme to analyzing the kinetic data.
References
- 1. Evolutionary Diversity and Function of Metacaspases in Plants: Similar to but Not Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Are protozoan metacaspases potential parasite killers? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metacaspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Metacaspase Activity in Phytoplankton - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ac-VRPR-AMC
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides a comprehensive overview of the proper disposal procedures for Ac-VRPR-AMC (Acetyl-Valyl-Prolyl-Arginyl-7-amino-4-methylcoumarin), a fluorogenic substrate used in enzyme activity assays. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1] Avoid contact with skin and eyes.
-
First Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1]
-
In case of skin contact: Wash off with soap and plenty of water.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
If swallowed: Rinse mouth with water and consult a physician.
-
Hazard Profile for 7-Amino-4-methylcoumarin (AMC)
The primary component of concern for disposal is the AMC fluorophore, which is released upon enzymatic cleavage of the substrate. The following table summarizes its known hazards.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Eye Irritation (Category 2) | Causes serious eye irritation.[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol for this compound Waste
All waste containing this compound, whether in solid form or in solution, must be treated as chemical waste and disposed of according to institutional and local regulations. Do not discharge into drains or municipal waste streams.
Experimental Workflow for Disposal
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Ac-VRPR-AMC
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling the fluorogenic metacaspase substrate, Ac-VRPR-AMC. Adherence to these procedural steps is critical for minimizing risk and ensuring proper disposal.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is crucial when handling any chemical. For this compound, a standard laboratory environment (Level D protection) is generally sufficient, but a risk assessment of the specific experimental conditions should always be performed.[2]
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye & Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where chemicals are handled.[3] A face shield may be required for splash hazards. |
| Hand Protection | Nitrile gloves | Inspect gloves for integrity before each use.[3] Change gloves immediately if contaminated, torn, or punctured. For prolonged contact, consider thicker, chemical-resistant gloves. |
| Body Protection | Laboratory coat | A fully fastened lab coat should be worn to protect skin and clothing.[4] Consider a chemically resistant apron for procedures with a high risk of splashing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling large quantities of the powder or if aerosolization is likely, a NIOSH-approved respirator may be necessary.[4][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before handling, ensure you have read and understood the available safety information.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[4][6]
-
Cover the work surface with absorbent, plastic-backed paper to contain any spills.[6]
-
When weighing the solid, use a microbalance in an enclosure if available to minimize the dispersal of powder.
2. Dissolving the Reagent:
-
Consult the product datasheet for the appropriate solvent (e.g., DMSO).
-
Add the solvent to the vial containing the this compound powder slowly and carefully to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
3. Use in Experiments:
-
Use mechanical pipetting aids for all liquid transfers; never pipette by mouth.[3][4]
-
Keep all containers with this compound closed when not in use.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7]
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Unused Solid Reagent: Dispose of as solid chemical waste in a properly labeled container according to your institution's hazardous waste guidelines.
-
Solutions: Collect all solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Contaminated Materials: Dispose of all contaminated items, such as pipette tips, gloves, and absorbent paper, in the solid hazardous waste stream.[7]
-
Decontamination: Clean any spills promptly and decontaminate the work area with an appropriate solvent and cleaning agent.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
